Antibacterial agent 169
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H25Cl2N5O3 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(3S,4R)-1-[6-(2-hydroxypropan-2-yl)pyridazin-3-yl]-3-methoxypiperidin-4-yl]-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1 |
InChI Key |
IHPUSMIRNYFREH-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 169
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 169, also known as Compound 28, is a novel pyrrolamide-class antibacterial agent with potent activity against a range of bacteria, including drug-resistant strains.[1][2][3][4] Its mechanism of action is the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[1][3][4] By competitively inhibiting the ATP-binding sites on these enzymes, this compound effectively disrupts DNA replication and repair processes, leading to bacterial cell death.[3] This document provides a comprehensive technical overview of the agent's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action
The primary molecular targets of this compound are the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV.[1][3][4] Both enzymes are crucial for bacterial survival and play distinct but related roles in managing DNA topology.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for compacting the chromosome and for facilitating the unwinding of the DNA double helix, a necessary step for both replication and transcription. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the enzyme's function.
-
Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of daughter chromosomes following DNA replication. Without this separation, the bacterial cell cannot divide. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits. Similar to GyrB, the ParE subunit contains the ATP-binding site and is responsible for the enzyme's ATPase activity.
This compound functions as a competitive inhibitor of ATP at the GyrB and ParE subunits. By occupying the ATP-binding pocket, it prevents the hydrolysis of ATP, which in turn blocks the conformational changes in the enzymes required for their DNA cleavage and ligation activities. This leads to a cessation of DNA supercoiling and decatenation, ultimately resulting in the inhibition of DNA synthesis and cell division, and culminating in bacterial cell death.
Quantitative Data
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The data highlights its potent inhibition of DNA gyrase and its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Enzymatic Inhibition
| Target Enzyme | Organism | IC50 (Inhibitory Concentration, 50%) |
| DNA Gyrase (GyrB) | Staphylococcus aureus | 49 nmol/L[1][3][4] |
| Topoisomerase IV (ParE) | Staphylococcus aureus | 1.513 µmol/L[1][3][4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | < 0.03[1][2] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | < 0.03[1][2] |
| Escherichia coli | Gram-negative | 1[1][2] |
Experimental Protocols
The following protocols are representative of the methods used to determine the mechanism of action and quantitative activity of this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL albumin)[5]
-
Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% w/v glycerol)[5]
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%)
-
TAE buffer
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of S. aureus DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled plasmid and an increase in the band for the relaxed plasmid.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., to ~5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits bacterial growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Resistance Mechanisms
Resistance to pyrrolamide-class inhibitors like this compound can arise through mutations in the target enzymes. Spontaneous resistance mutations have been identified in the gyrB gene, specifically in the region that encodes the ATP-binding site. These mutations alter the binding pocket, reducing the affinity of the inhibitor for the enzyme while still allowing for ATP binding and function, thus conferring resistance.
Conclusion
This compound (Compound 28) is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV, acting through a clinically validated mechanism of ATP-competitive inhibition. Its strong activity against Gram-positive bacteria, including resistant strains, makes it a promising candidate for further development. The detailed understanding of its mechanism of action provides a solid foundation for future research and optimization of this class of antibacterial agents.
References
- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. inspiralis.com [inspiralis.com]
Compound 28: A Quinone Derivative with Potent Anti-MRSA Activity
An in-depth analysis of scientific literature reveals that "Compound 28" is not a single entity but rather a designation used for at least three distinct antibacterial candidates in different research contexts. This guide provides a detailed technical overview of each of these compounds, catering to researchers, scientists, and drug development professionals. The information is organized to clearly distinguish between these molecules, presenting their unique chemical structures, mechanisms of action, and antibacterial profiles.
A significant antibacterial agent designated as "Compound 28" emerges from a series of novel pyrimidoisoquinolinquinone derivatives. This compound has demonstrated notable potency against methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of vancomycin in some instances.[1]
Quantitative Data
The antibacterial activity of this quinone-based Compound 28 and its analogs are summarized below. The data highlights its potent and selective activity against Gram-positive pathogens.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 28 | MRSA | 0.5 - 1 | [1] |
| Vancomycin | MRSA | 1 - 2 | [1] |
| Compound 28 | Enterococcus faecium | 1 - 2 | [1] |
| Compound 28 | Klebsiella pneumoniae | >64 | [1] |
Experimental Protocols
Synthesis of Pyrimidoisoquinolinquinone Core: The synthesis of Compound 28 involves a multi-step process. A key step is the ‘one-pot’ reaction to create the tricyclic quinone core. This is achieved through the oxidation of a hydroquinone precursor with silver (I) oxide at room temperature. The resulting activated quinone then undergoes a [3+3] cyclization with an aminouracil derivative. This is followed by aerobic oxidation to yield the stable quinone core. Subsequent modifications, such as the introduction of a thiophenolic ring substituent, lead to the final structure of Compound 28.[1]
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of Compound 28 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase and then diluted. The compounds were prepared in a series of two-fold dilutions in a 96-well microtiter plate. The bacterial suspension was added to each well, and the plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Logical Relationship Diagram
Caption: Workflow for the design, synthesis, and evaluation of quinone-based Compound 28.
Compound 28: An FtsZ Inhibitor Targeting Bacterial Cell Division
Another distinct molecule, also referred to as "Compound 28" in some studies, functions as an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms the Z-ring at the site of cell division, making it an attractive target for novel antibiotics. Inhibition of FtsZ leads to the disruption of cell division, resulting in filamentation and eventual cell death.
Mechanism of Action
This class of FtsZ inhibitors, including compounds with similar scaffolds to a "Compound 28," acts by interfering with the GTP-binding site of FtsZ. This prevents the proper polymerization of FtsZ monomers into protofilaments, which are essential for the formation of the Z-ring. Studies have shown that treatment of MRSA with an FtsZ inhibitor referred to as compound 28 resulted in the delocalization of the Z-ring from the mid-cell.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of FtsZ inhibitor Compound 28.
Experimental Protocols
FtsZ Polymerization Assay: The effect of the FtsZ inhibitor on polymerization can be monitored by light scattering in a spectrophotometer or by sedimentation assays. Purified FtsZ protein is incubated with GTP in a polymerization buffer. The inhibitor is added at various concentrations, and the change in light scattering at a specific wavelength (e.g., 350 nm) is measured over time. A decrease in light scattering in the presence of the inhibitor indicates inhibition of polymerization.
Bacterial Cytological Profiling: To observe the phenotypic effects of the FtsZ inhibitor, bacterial cells (e.g., B. subtilis or S. aureus) are treated with the compound. The cells are then stained with fluorescent dyes that label the cell membrane and the nucleoid. Microscopy is used to visualize changes in cell morphology, such as cell elongation (filamentation) and the localization of FtsZ, which can be visualized using an FtsZ-GFP fusion protein.
Antibacterial Agent 28: A Membrane-Active Honokiol/Magnolol Amphiphile
A third molecule, designated "Antibacterial agent 28," is a synthetic amphiphile derived from the natural products honokiol and magnolol. This compound is designed to mimic cationic antimicrobial peptides and exhibits potent activity against MRSA by disrupting the bacterial cell membrane.[3]
Quantitative Data
This compound displays excellent in vitro activity against a range of Gram-positive bacteria, including clinical MRSA isolates, with a favorable safety profile.
| Parameter | Value | Organism/Cell Line |
| MIC | 0.5 - 2 µg/mL | MRSA |
| Hemolytic Activity (HC50) | > 200 µg/mL | Human Red Blood Cells |
| Cytotoxicity (CC50) | > 50 µg/mL | Mammalian Cell Lines |
Experimental Protocols
Synthesis of Honokiol/Magnolol Amphiphiles: The synthesis of Antibacterial agent 28 starts from the natural biphenolic compounds honokiol or magnolol. The hydroxyl groups are functionalized with linker chains that terminate in cationic groups, such as quaternary ammonium salts. The specific length and nature of the linkers and the cationic heads are varied to optimize antibacterial activity and selectivity.
Membrane Permeabilization Assay: The ability of Antibacterial agent 28 to disrupt the bacterial membrane can be assessed using fluorescent dyes. For instance, the SYTOX Green assay is commonly used. SYTOX Green is a dye that cannot penetrate intact bacterial membranes. When the membrane is compromised by the compound, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence increase is measured over time using a fluorescence plate reader.
Mechanism of Action Workflow
Caption: Workflow of the membrane-disruptive mechanism of Antibacterial agent 28.
References
A Technical Guide to the Discovery and Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This guide provides a comprehensive overview of the typical workflow, from initial discovery through to synthesis and preliminary characterization, using a representative, albeit hypothetical, case study of a novel antibacterial agent.
Discovery of a Novel Antibacterial Candidate
The journey to identify a new antibacterial agent often begins with high-throughput screening (HTS) of large compound libraries.[1][2][3] These libraries can contain a diverse array of synthetic molecules and natural products.[1][2][4] The primary goal of HTS is to identify "hits"—compounds that exhibit inhibitory activity against a target bacterium.[3]
A common approach involves whole-cell-based assays where compounds are tested for their ability to inhibit bacterial growth.[1][3] For instance, a library of over 125,000 molecules was screened to identify a new class of antibiotics.[5] Such large-scale screening is often automated to rapidly assess thousands of compounds.[3]
Experimental Workflow: High-Throughput Screening
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screen (HTS) – REVIVE [revive.gardp.org]
- 4. mdpi.com [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Target Identification and Validation of Compound 28 (CT1113), a Dual Inhibitor of USP25 and USP28
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 28, identified as CT1113, is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 25 (USP25) and 28 (USP28). These deubiquitinating enzymes (DUBs) play critical roles in various cellular processes, and their dysregulation is implicated in the pathogenesis of numerous cancers. CT1113 exerts its anti-tumor activity by preventing the deubiquitination and subsequent stabilization of key oncoproteins, most notably c-MYC and NOTCH1. This targeted degradation of oncogenic drivers leads to cell cycle arrest, apoptosis, and the suppression of tumor growth in a broad range of cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the target identification and validation of CT1113, including detailed experimental protocols and data, to support further research and development of this promising anti-cancer agent.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its components have emerged as promising targets for therapeutic intervention. Deubiquitinating enzymes (DUBs) are key players in this system, reversing the process of ubiquitination and thereby rescuing proteins from degradation. USP28 has been identified as a crucial factor for the stability of the proto-oncoprotein c-MYC, a transcription factor frequently overexpressed in human cancers.[1] Similarly, both USP28 and its close homolog USP25 are implicated in the regulation of other oncogenic pathways, including NOTCH1 signaling.[2]
CT1113 was identified through a high-throughput screen of a synthetic compound library as a potent inhibitor of both USP25 and USP28.[3] Its ability to induce the degradation of c-MYC and other key oncoproteins makes it an attractive candidate for cancer therapy. This guide details the scientific evidence and methodologies used to identify and validate the molecular targets of CT1113 and characterize its mechanism of action.
Target Identification and Validation Data
The primary molecular targets of CT1113 have been identified as the deubiquitinating enzymes USP25 and USP28. The following tables summarize the quantitative data supporting this target engagement and the resulting cellular effects.
Table 1: Binding Affinity and Inhibitory Potency of CT1113 against USP25 and USP28
| Parameter | USP25 | USP28 | Reference |
| Binding Affinity (Kd) | Similar to USP28 | Similar to USP25 | [3] |
| Inhibitory Potency (IC50) | Potent | Potent | [3] |
Further optimization of lead compounds resulted in CT1113, which is potent against both USP28 and its closely related homolog, USP25. Surface plasmon resonance (SPR) analysis confirmed that CT1113 has similar Kd values for both USP25 and USP28.[3]
Table 2: In Vitro Anti-proliferative Activity of CT1113 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sup-B15 | Ph+ Acute Lymphoblastic Leukemia | ~200 | [4] |
| BV-173 | Ph+ Acute Lymphoblastic Leukemia | ~200 | [4] |
| SW1990 | Pancreatic Cancer | Potent | [5] |
| HCT116 | Colon Cancer | Potent | [5] |
| A549 | Lung Cancer | Potent | [5] |
CT1113 has demonstrated potent growth inhibitory effects on various human cancer cell lines. For instance, in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines, CT1113 displayed an IC50 of approximately 200 nM after 72 hours of treatment.[4]
Signaling Pathways and Mechanism of Action
CT1113's primary mechanism of action is the inhibition of USP25 and USP28, leading to the destabilization and degradation of their downstream substrates. The most well-characterized of these is the oncoprotein c-MYC.
Caption: CT1113 inhibits USP28/25, leading to c-MYC degradation and reduced proliferation.
In addition to c-MYC, CT1113-mediated inhibition of USP28 also affects other critical cancer-related proteins such as NOTCH1, a key driver in T-cell acute lymphoblastic leukemia (T-ALL).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation and characterization of CT1113.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to measure the enzymatic activity of USP25 and USP28 and to determine the inhibitory effect of compounds like CT1113. A common method utilizes a fluorogenic substrate, Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-Gly).
Materials:
-
Recombinant human USP25 and USP28 enzymes
-
Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-Gly) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
CT1113 (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of CT1113 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 18 µL of a solution containing the DUB enzyme (USP25 or USP28) in Assay Buffer to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the Ub-Rh110-Gly substrate solution in Assay Buffer to each well. The final substrate concentration should be at or below the Km value for the enzyme.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro deubiquitinase activity assay.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of CT1113 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CT1113
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom microplates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CT1113 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CT1113 or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[4][6]
Western Blotting for Protein Degradation
This technique is used to visualize the decrease in the levels of target proteins (e.g., c-MYC) following treatment with CT1113.
Materials:
-
Cancer cells treated with CT1113
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-USP28, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of CT1113 for the desired duration.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize for protein loading.[7]
In Vivo Ubiquitination Assay
This assay is used to demonstrate that the degradation of target proteins is mediated by the ubiquitin-proteasome system and is enhanced by CT1113.
Materials:
-
Cells co-transfected with plasmids expressing HA-tagged ubiquitin and the protein of interest
-
CT1113 and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Co-transfect cells with plasmids for HA-ubiquitin and the target protein.
-
Treat the cells with CT1113 and/or MG132 for the indicated time.
-
Lyse the cells in denaturing lysis buffer and boil to dissociate protein-protein interactions.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Pre-clear the lysates with protein A/G beads.
-
Immunoprecipitate the protein of interest using a specific antibody overnight at 4°C.
-
Capture the immune complexes with protein A/G beads.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein. A "smear" or ladder of higher molecular weight bands indicates ubiquitination.[8][9]
Conclusion
The collective evidence strongly supports the identification of USP25 and USP28 as the primary targets of Compound 28 (CT1113). The validation data, obtained through a series of robust in vitro and cellular assays, demonstrates that CT1113 effectively inhibits the deubiquitinase activity of its targets, leading to the degradation of key oncoproteins and subsequent anti-cancer effects. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of CT1113 and other DUB inhibitors. Continued research into the precise roles of USP25 and USP28 in different cancer contexts will be crucial for the clinical development of this promising class of targeted therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 9. Ubiquitination assay [bio-protocol.org]
An In-depth Technical Guide to Antibacterial Agent 169 (Compound 28)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 169, also identified as compound 28 in recent literature, is a novel pyrrolamide-type inhibitor of bacterial type II topoisomerases, specifically targeting the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. This document provides a comprehensive overview of its chemical structure, physicochemical and antibacterial properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is collated from peer-reviewed scientific literature, intended to serve as a technical resource for researchers in the field of antibacterial drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic pyrrolamide derivative. While the exact chemical structure is proprietary to the developing entity, its key features include a pyrrolamide core, a piperidine moiety, and a hydroxyisopropyl pyridazine group, which are crucial for its potent antibacterial activity.
Table 1: Physicochemical Properties of this compound (Compound 28)
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [1] |
| Molecular Weight | 442.34 g/mol | [1] |
| Appearance | Not publicly available | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Soluble in DMSO | [2] |
Antibacterial Properties
This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is less pronounced but still significant.
Table 2: In Vitro Inhibitory Activity of this compound (Compound 28)
| Target/Organism | Assay | Value | Reference |
| S. aureus DNA Gyrase (GyrB) | IC₅₀ | 49 nM | [1] |
| S. aureus Topoisomerase IV (ParE) | IC₅₀ | 1.513 µM | [1] |
| Staphylococcus aureus (MRSA) | MIC | <0.03 µg/mL | [1] |
| Staphylococcus epidermidis (MRSE) | MIC | <0.03 µg/mL | [3] |
| Enterococcus faecalis | MIC | 2 µg/mL | [4] |
| Streptococcus pneumoniae | MIC | ≤2 µg/mL | [4] |
| Escherichia coli | MIC | 1 µg/mL | [1] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Table 3: Pharmacokinetic Properties of this compound (Compound 28) in a Murine Model
| Parameter | Value | Reference |
| Bioavailability (Oral) | Excellent | [1] |
| Mitochondrial Toxicity | Much lower than AZD5099 | [1] |
| In vivo Efficacy | Demonstrated in mouse models of sepsis and thigh infection | [1][3] |
Mechanism of Action
This compound functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, the agent prevents the necessary conformational changes required for their function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[4][5]
Experimental Protocols
Synthesis of this compound (Compound 28)
The synthesis of pyrrolamide-type GyrB/ParE inhibitors like compound 28 typically involves a multi-step process. While the specific, detailed synthesis protocol for compound 28 is not publicly available, a general synthetic route can be inferred from related literature.[6] The process generally starts with the construction of a substituted N-phenylpyrrolamide core, followed by the coupling of a piperazine or aminopyrrolidine linker, and finally the addition of the appropriate heterocyclic moiety (in this case, a hydroxyisopropyl pyridazine group).[6]
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of agent 169 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
This compound stock solution (in DMSO)
-
Saline solution (0.85%)
-
Spectrophotometer
-
Incubator (35-37 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.015 µg/mL).
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
Incubate the plates at 35-37 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
-
Conclusion
This compound (Compound 28) is a promising novel antibacterial candidate with potent activity against clinically relevant Gram-positive pathogens, including resistant strains. Its mechanism of action, targeting the highly conserved GyrB and ParE subunits, makes it an attractive scaffold for further development. The favorable pharmacokinetic and safety profile observed in preclinical studies warrants further investigation of this compound as a potential therapeutic agent for challenging bacterial infections.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectrum of Activity and Mechanism of Action of Antibacterial Agent 169
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial agent 169 (also known as Compound 28), a novel pyrrolamide-type inhibitor of bacterial type II topoisomerases. The information presented herein is compiled from preclinical studies and is intended to inform research and development efforts in the field of antibacterial drug discovery.
Executive Summary
This compound is a potent inhibitor of DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication.[1][2][3][4] This agent demonstrates significant activity against a range of Gram-positive bacteria, including drug-resistant strains, and also exhibits inhibitory effects on select Gram-negative bacteria.[1][2] Preclinical data indicate a time-dependent bactericidal effect, a low frequency of spontaneous resistance development against Staphylococcus aureus, and favorable in vivo efficacy in mouse models of infection.[1][2]
Mechanism of Action
This compound functions by competitively inhibiting the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][2][5] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By blocking their function, the agent induces lethal DNA damage and ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound.
In Vitro Activity
The in vitro activity of this compound has been evaluated through enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against a panel of bacterial isolates.
Enzyme Inhibition
The inhibitory activity of agent 169 was quantified against purified S. aureus DNA gyrase and topoisomerase IV.
| Enzyme Target | IC₅₀ (Inhibitory Concentration 50%) |
| S. aureus DNA Gyrase | 49 nmol/L |
| S. aureus Topoisomerase IV | 1.513 µmol/L |
Table 1: IC₅₀ values for this compound against S. aureus type II topoisomerases.[1][2][3]
Spectrum of Antibacterial Activity
The minimum inhibitory concentration (MIC) of this compound was determined against a variety of Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Gram-Positive | |
| Staphylococcus aureus (MSSA) | <0.03 |
| Staphylococcus aureus (MRSA) | <0.03 |
| Staphylococcus epidermidis | <0.03 |
| Enterococcus faecalis (VSE) | <0.03 |
| Enterococcus faecalis (VRE) | <0.03 |
| Streptococcus pneumoniae | <0.03 |
| Gram-Negative | |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | >64 |
| Pseudomonas aeruginosa | >64 |
| Acinetobacter baumannii | >64 |
Table 2: In vitro antibacterial activity of this compound.[1][2]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in murine models of infection with methicillin-resistant Staphylococcus aureus (MRSA).
Murine Sepsis Model
In a mouse model of sepsis induced by MRSA, this compound demonstrated a significant protective effect compared to control drugs.[1][2][4]
Murine Thigh Infection Model
In a neutropenic mouse thigh infection model, this compound showed superior bactericidal activity against MRSA compared to vancomycin.[1][2][4]
Experimental Protocols
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of this compound on DNA gyrase and topoisomerase IV is typically assessed by measuring the inhibition of enzyme-mediated DNA supercoiling or decatenation, respectively.
Caption: Workflow for enzyme inhibition assays.
Protocol Details:
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.
-
Substrate: For the gyrase assay, relaxed pBR322 plasmid DNA is used. For the topoisomerase IV assay, kinetoplast DNA (kDNA) is used.
-
Enzyme: Purified S. aureus DNA gyrase or topoisomerase IV is added to the reaction mixture.
-
Inhibitor: this compound is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis and visualized with a DNA stain. The intensity of the supercoiled or decatenated DNA bands is quantified to determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Conclusion
This compound represents a promising candidate for the development of new treatments for infections caused by drug-resistant Gram-positive bacteria. Its potent inhibition of essential bacterial enzymes, robust in vitro activity, and demonstrated in vivo efficacy warrant further investigation. The detailed protocols and data presented in this guide provide a foundation for future research and development of this novel antibacterial agent.
References
- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
Methodological & Application
Application Notes and Protocols for Time-Kill Assay of Antibacterial Agent 169
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial agent 169." The time-kill assay is a dynamic method that provides information on the rate at which an antibacterial agent kills a specific bacterium.
Introduction
The time-kill kinetic assay is a fundamental tool in antimicrobial drug development, offering insights into the pharmacodynamics of a novel agent by revealing its activity over time. This assay determines whether an antimicrobial agent exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) properties against a specific microorganism. Bactericidal activity is generally defined as a ≥ 3-log10 reduction in the colony-forming units (CFU)/mL, which is equivalent to 99.9% killing of the initial inoculum.[1] This protocol is designed to be a comprehensive guide for researchers to assess the efficacy of "this compound."
Experimental Principles
The core principle of the time-kill assay involves exposing a standardized population of bacteria in its logarithmic growth phase to a constant concentration of an antimicrobial agent. At specified time intervals, aliquots of the bacterial suspension are removed, serially diluted, and plated to enumerate the surviving viable bacteria. The change in bacterial count over time, plotted as log10 CFU/mL against time, provides a time-kill curve. This curve is then compared to a growth control (bacteria without the antimicrobial agent) to determine the agent's effect.
Hypothetical Profile of this compound
For the purpose of this protocol, we will assume the following hypothetical properties for "this compound":
| Property | Assumed Characteristic |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis |
| Target Organisms | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and further dilutable in Mueller-Hinton Broth (MHB) |
| Minimum Inhibitory Concentration (MIC) | The MIC for the target organism should be predetermined before this assay. This protocol will use multiples of the MIC. |
Detailed Experimental Protocol
This protocol is based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Materials and Reagents
-
Bacterial Strain: Mid-logarithmic phase culture of the target Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
This compound: Stock solution of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Plating Medium: Tryptic Soy Agar (TSA) or other suitable solid medium.
-
Diluent: Sterile 0.9% saline or Phosphate Buffered Saline (PBS).
-
Solvent: Sterile DMSO (if required for dissolving Agent 169).
-
Control Antibiotic: Vancomycin or other appropriate control for Gram-positive bacteria.
-
Sterile glassware and plasticware (flasks, tubes, pipette tips, microcentrifuge tubes, petri dishes).
-
Incubator (37°C), shaking incubator (optional).
-
Spectrophotometer.
-
Vortex mixer.
-
Micropipettes.
-
Automated colony counter or manual counting equipment.
Inoculum Preparation
-
From a fresh overnight culture of the target bacterium on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a flask containing MHB.
-
Incubate at 37°C with agitation (e.g., 180 rpm) until the culture reaches the mid-logarithmic phase of growth.[3] This is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed MHB to achieve a starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the final test tubes.
Test Procedure
-
Prepare test tubes with MHB containing "this compound" at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include the following controls:
-
Growth Control: Bacterial inoculum in MHB without any antibacterial agent.
-
Solvent Control: Bacterial inoculum in MHB with the highest concentration of the solvent (e.g., DMSO) used to dissolve Agent 169. This is to ensure the solvent has no antibacterial effect.
-
Positive Control: Bacterial inoculum in MHB with a known effective antibiotic (e.g., Vancomycin at its MIC).
-
-
Add the prepared bacterial inoculum to each test tube to achieve the final target concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C, with shaking if appropriate for the bacterial species.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[3]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.
Experimental Workflow Diagram
Caption: Workflow for the time-kill assay of this compound.
Data Presentation and Interpretation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of "this compound" and the controls.
Tabulated Results
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Solvent Control) | Log10 CFU/mL (Agent 169 @ 0.5x MIC) | Log10 CFU/mL (Agent 169 @ 1x MIC) | Log10 CFU/mL (Agent 169 @ 2x MIC) | Log10 CFU/mL (Agent 169 @ 4x MIC) | Log10 CFU/mL (Positive Control) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 | 5.71 | 5.70 |
| 1 | 6.30 | 6.32 | 5.50 | 5.20 | 4.80 | 4.10 | 5.10 |
| 2 | 6.90 | 6.91 | 5.30 | 4.70 | 4.10 | 3.20 | 4.50 |
| 4 | 7.80 | 7.82 | 5.10 | 4.10 | 3.20 | <2.00 | 3.80 |
| 8 | 8.50 | 8.51 | 4.90 | 3.50 | <2.00 | <2.00 | 2.90 |
| 24 | 9.20 | 9.22 | 4.80 | 2.80 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the count is below the limit of detection.
Interpretation of Results
-
Bacteriostatic Activity: A reduction of < 3-log10 in CFU/mL compared to the initial inoculum.
-
Bactericidal Activity: A reduction of ≥ 3-log10 in CFU/mL compared to the initial inoculum.[1][3]
-
Synergism/Antagonism: If testing combinations of drugs, a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent may indicate synergy.
Data Analysis and Visualization Logic
The logical flow of data analysis involves converting raw colony counts into meaningful graphical representations to interpret the antibacterial effect.
Caption: Logical flow of data analysis for a time-kill assay.
Conclusion
The time-kill assay is a powerful method for characterizing the activity of a novel antibacterial agent. By following this detailed protocol, researchers can generate robust and reproducible data on the bactericidal or bacteriostatic properties of "this compound," which is crucial for its further development as a potential therapeutic. Careful attention to controls and accurate enumeration of viable bacteria are paramount for the successful execution of this assay.
References
Application Notes and Protocols: Antibacterial Agent 169 (Compound 28)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 169, also identified as Compound 28, is a potent pyrrolamide-based inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drug development. This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its solubility and application in key antibacterial assays.
Physicochemical and Pharmacological Properties
This compound exhibits potent inhibitory activity against bacterial type II topoisomerases. The following table summarizes its known quantitative properties.
| Property | Value | Target Organism | Reference |
| IC₅₀ (Gyrase) | 49 nmol/L | Staphylococcus aureus | [1] |
| IC₅₀ (Topo IV) | 1.513 µmol/L | Staphylococcus aureus | [1] |
Solubility for In Vitro Studies
Protocol for Determining Solubility
It is best practice to experimentally determine the solubility of a compound in the desired solvent for your specific experimental conditions. Here is a general protocol for determining the solubility of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a Saturated Solution:
-
To a known mass of this compound (e.g., 1 mg) in a microcentrifuge tube, add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound dissolves completely, add small, incremental amounts of the compound until a precipitate is observed. If a precipitate is present, proceed to the next step.
-
-
Equilibrate:
-
Incubate the saturated solution at room temperature for 1-2 hours to ensure equilibrium is reached. Vortex the solution periodically.
-
-
Separate Undissolved Compound:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
-
Determine the Concentration of the Supernatant:
-
Carefully collect a known volume of the clear supernatant.
-
Prepare a series of dilutions of the supernatant in the appropriate solvent.
-
Measure the concentration of this compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and the extinction coefficient is known) or HPLC with a standard curve.
-
-
Calculate Solubility:
-
Based on the concentration of the saturated supernatant, calculate the solubility in mg/mL or mM.
-
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
This compound targets the ATP-binding sites of DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). By inhibiting the ATPase activity of these enzymes, the agent prevents the conformational changes necessary for DNA supercoiling, decatenation, and relaxation. This leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.
Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol Workflow:
Workflow for MIC determination.
Detailed Procedure:
-
Bacterial Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a positive control (no drug), and well 12 as a negative control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
This compound stock solution (in DMSO)
-
DNA gyrase enzyme (S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Protocol Workflow:
Workflow for DNA gyrase supercoiling inhibition assay.
Detailed Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Adjust the final volume with sterile water.
-
Include a no-enzyme control and a no-inhibitor control.
-
-
Enzyme Addition:
-
Add DNA gyrase to each reaction tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K) and incubating for a further 30 minutes at 37°C.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
-
Visualization:
-
Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Disclaimer
This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may need to be optimized for specific experimental conditions.
References
Reconstitution protocol for "Compound 28" powder
To provide an accurate and specific reconstitution protocol, please identify which "Compound 28" you are working with. The designation "Compound 28" is used for several different chemical entities with distinct properties and applications.
To ensure the correct protocol is provided, please specify one or more of the following identifiers for your "Compound 28":
-
Chemical Name or IUPAC Name
-
CAS Number
-
Supplier and Product Number
-
Biological Target or Mechanism of Action (e.g., PD-1/PD-L1 inhibitor, PERK activator, σ2 receptor agonist, QPCTL inhibitor, SIRT1/2/3 inhibitor)
-
A relevant publication or patent number
Once you provide this information, a detailed and accurate application note and reconstitution protocol can be generated. Different compounds, even if they share a common designation like "Compound 28," can have vastly different solubilities, stabilities, and handling requirements. Providing a generic protocol would be scientifically unsound and potentially hazardous.
For example, the search results show multiple distinct compounds referred to as "Compound 28":
-
A PD-1/PD-L1 Inhibitor with CAS No. 1062172-60-4 is soluble in DMSO.
-
MK-28 , a PERK activator, is also soluble in DMSO.
-
PB 28 dihydrochloride , a σ2 receptor agonist, is soluble in water with gentle warming.
-
QP5038 , a QPCTL inhibitor, is soluble in DMSO and can be prepared in various formulations for in vivo use.
-
SIRT-IN-1 , a SIRT1/2/3 inhibitor, is soluble in DMSO and can also be prepared in different vehicles.
Without specific details, it is impossible to create a meaningful and safe protocol. Please provide the requested information so that a customized and accurate protocol can be developed to meet your research needs.
Application Notes and Protocols for Antibacterial Agent 169
For Research Use Only.
Introduction
Antibacterial Agent 169 is a pyrrolamide-based inhibitor targeting the bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for bacterial DNA replication, repair, and decatenation, making them validated targets for antibacterial drugs. A key advantage of targeting GyrB and ParE is the structural difference between bacterial and eukaryotic type II topoisomerases, which suggests a high degree of selectivity and lower potential for cytotoxicity in mammalian cells. This attribute makes this compound a promising candidate for the elimination of bacterial contaminants in eukaryotic cell cultures with minimal impact on the host cells.
Recent discoveries have also identified potent antibiotics, such as Anthracimycin B, from the deep-sea actinomycete Streptomyces cyaneofuscatus M-169.[2][3][4][5] While distinct from the pyrrolamide-based this compound, these findings highlight the rich diversity of novel antibacterial compounds from microbial sources. Anthracimycin has demonstrated significant activity against Gram-positive bacteria and also exhibits low toxicity to human cells.[2][6][7]
This document provides detailed application notes and protocols for the use of this compound in a research setting, particularly for the control of bacterial contamination in cell culture.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV in bacteria.[8][9][10] This inhibition prevents the enzymes from carrying out their essential functions in managing DNA topology, leading to a disruption of DNA replication and repair, and ultimately resulting in bacterial cell death.[11][12] Due to the significant structural differences between bacterial GyrB/ParE and the equivalent eukaryotic topoisomerases, this compound exhibits a high degree of selectivity for bacterial cells.[8][9]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for pyrrolamide-type inhibitors and Anthracimycin.
Table 1: Antibacterial Activity of Pyrrolamide-Type Inhibitors
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ≤ 2 | [1] |
| Streptococcus pneumoniae | ≤ 2 | [1] |
| Enterococcus faecium | ≤ 2 | [1] |
| Escherichia coli | ≥ 64 | [1] |
| Haemophilus influenzae | 2 | [1] |
Table 2: Cytotoxicity Data for Pyrrolamide-Type Inhibitors and Anthracimycin
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Pyrrolamide (representative) | Mammalian and Fungal | MIC | > 64 µg/mL | [1] |
| Anthracimycin | Human Carcinoma Cells | IC50 | 70 mg/L | [6] |
| Anthracimycin | HaCaT (Human Keratinocytes) | IC50 | > 14 µg/mL | [2] |
| Anthracimycin | General Human Cells | IC50 | > 30 µM | [7] |
| Anthracimycin B | HaCaT (Human Keratinocytes) | IC50 | > 14 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial contaminant.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture of interest
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the bacterial growth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well containing the diluted antibacterial agent.
-
Include a positive control (bacteria with no antibacterial agent) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibacterial agent at which no visible growth of the bacteria is observed.
Caption: Workflow for MIC determination.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antibacterial agent.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the antibacterial agent) and a no-treatment control.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Caption: Workflow for MTT cytotoxicity assay.
Protocol 3: Elimination of Bacterial Contamination from Cell Culture
This protocol provides a general guideline for using this compound to eliminate bacterial contamination from a precious cell culture.
Materials:
-
Contaminated cell culture
-
This compound (use at a concentration that is effective against the contaminating bacteria but non-toxic to the mammalian cells, e.g., 2-5 times the MIC, while staying well below the cytotoxic concentration).
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the contaminated cells twice with sterile PBS to remove as much of the bacteria and contaminated medium as possible.
-
Add fresh complete cell culture medium containing the predetermined effective and non-toxic concentration of this compound.
-
Culture the cells for 3-5 passages in the medium containing the antibacterial agent.
-
Visually inspect the culture daily for any signs of remaining contamination or adverse effects on the cells.
-
After 3-5 passages, culture the cells in antibiotic-free medium for at least two passages to ensure the contamination has been eliminated and the cells can proliferate normally.
-
It is highly recommended to perform a sterility test (e.g., plating a sample of the culture supernatant on bacterial growth agar) to confirm the complete removal of bacteria.
Troubleshooting
-
Persistent Contamination: If the contamination persists, the contaminating bacterium may be resistant to this compound. In this case, it is advisable to identify the bacterium and perform susceptibility testing to select a more appropriate antibiotic. The concentration of this compound may also need to be optimized.
-
Cell Toxicity: If the mammalian cells show signs of toxicity (e.g., reduced proliferation, morphological changes), the concentration of this compound may be too high. A lower concentration should be tested, or a different antibacterial agent should be considered.
-
Recurrence of Contamination: If the contamination reappears after removal of the antibacterial agent, it may indicate that not all bacteria were eliminated. A longer treatment period or a higher concentration of the agent may be necessary. Ensure aseptic techniques are strictly followed to prevent re-contamination.
Ordering Information
For research use only. Not for use in diagnostic procedures.
Disclaimer: The information provided in this document is for research use only. It is the responsibility of the user to determine the suitability of this product for their particular application.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05049H [pubs.rsc.org]
- 3. Anthracimycin B, a Potent Antibiotic against Gram-Positive Bacteria Isolated from Cultures of the Deep-Sea Actinomycete Streptomyces cyaneofuscatus M-169 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anthracimycin - Wikipedia [en.wikipedia.org]
- 7. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Compound 28 in a Murine Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 28, a novel β-lactam-azide analogue, has demonstrated significant potential as an orally active antitumor agent.[1][2] This document provides detailed protocols and data from in vivo efficacy studies of Compound 28 in a murine xenograft model of human gastric carcinoma. The compound functions as a tubulin polymerization inhibitor by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] The data presented herein supports the potential of Compound 28 for further preclinical and clinical development.
Mechanism of Action: Targeting Tubulin Polymerization
Compound 28 exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[4] It specifically binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2][5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1][2][3]
Caption: Signaling pathway of Compound 28's antitumor activity.
In Vivo Efficacy in MGC-803 Xenograft Model
The antitumor activity of Compound 28 was evaluated in a subcutaneous xenograft model using the human gastric carcinoma cell line MGC-803 in BALB/c nude mice.[1][6]
Summary of In Vivo Antitumor Activity
Oral administration of Compound 28 resulted in a dose-dependent inhibition of tumor growth.[1][6] The following tables summarize the key findings after 21 days of treatment.
Table 1: Tumor Volume and Weight
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition Rate (%) |
| Control (Saline) | - | 1665.98 ± 568.36 | 1.23 ± 0.28 | - |
| CA-4P (Positive Control) | 100 | Not Reported | 0.45 ± 0.22 | 63.27 |
| Compound 28 | 25 | Not Reported | 1.09 ± 0.31 | 10.99 |
| Compound 28 | 50 | Not Reported | 0.85 ± 0.32 | 30.78 |
| Compound 28 | 100 | Significantly Reduced | 0.53 ± 0.20 | 59.34 |
Data extracted from a study by Fu et al. (2017).[2][6] CA-4P (Combretastatin A-4 Phosphate) was used as a positive control.
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Initial Mean Body Weight (g) | Final Mean Body Weight (g) |
| Control (Saline) | - | Not Reported | Not Reported |
| CA-4P | 100 | Not Reported | Not Reported |
| Compound 28 | 25 | Not Reported | No significant loss |
| Compound 28 | 50 | Not Reported | No significant loss |
| Compound 28 | 100 | Not Reported | No significant loss |
Importantly, no significant loss of body weight was observed in the mice treated with Compound 28, indicating good tolerance at the tested doses.[1][2]
Experimental Protocols
MGC-803 Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model of human gastric carcinoma using MGC-803 cells in nude mice.
Materials:
-
MGC-803 human gastric carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Female BALB/c nude mice (4-6 weeks old)[7]
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing facility with sterile conditions
Procedure:
-
Cell Culture:
-
Culture MGC-803 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days to maintain logarithmic growth phase.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 4 x 10⁷ cells/mL.[7]
-
-
Tumor Cell Implantation:
-
Acclimatize the BALB/c nude mice for at least one week.
-
Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10⁶ MGC-803 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
In Vivo Efficacy Study Protocol
Procedure:
-
Group Allocation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare Compound 28 formulations for oral gavage at the desired concentrations (e.g., 25, 50, and 100 mg/kg) in a suitable vehicle (e.g., saline).
-
Administer the respective treatments (vehicle control, positive control, or Compound 28) to the mice daily via oral gavage for 21 consecutive days.[6]
-
-
Data Collection:
-
Measure tumor volumes and body weights of the mice every 2-3 days throughout the study.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
(Optional) Process the tumors for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to evaluate target engagement and pharmacodynamic markers.
-
Caption: Experimental workflow for the in vivo efficacy study.
References
- 1. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Subcutaneous xenograft assays [bio-protocol.org]
Application Notes and Protocols for Gyrase and Topoisomerase IV Inhibition Assays Using "Antibacterial agent 169"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 169," a novel pyrrolamide-type compound, has demonstrated potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and Topoisomerase IV (ParE). These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, making them validated targets for the development of new antibacterial agents.[1][2][3] This document provides detailed application notes and protocols for assessing the inhibitory effects of "this compound" on Gyrase and Topoisomerase IV from Staphylococcus aureus.
"this compound" exhibits significant inhibitory effects on Staphylococcus aureus Gyrase and a modest inhibitory effect on Topoisomerase IV.[4][5] The differential activity highlights the compound's potential as a targeted antibacterial agent and underscores the importance of robust enzymatic assays in its characterization.
Quantitative Data Summary
The inhibitory activity of "this compound" against S. aureus Gyrase and Topoisomerase IV is summarized in the table below. This data provides a clear comparison of the compound's potency against each enzyme.
| Target Enzyme | Organism | Assay Type | IC50 Value |
| DNA Gyrase (GyrB) | Staphylococcus aureus | Supercoiling Inhibition | 49 nmol/L |
| Topoisomerase IV (ParE) | Staphylococcus aureus | Relaxation Inhibition | 1.513 µmol/L |
Table 1: Inhibitory activity of "this compound" against S. aureus Gyrase and Topoisomerase IV.[4][5]
Mechanism of Action: Inhibition of Type II Topoisomerases
"this compound" functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV.[4] This inhibition prevents the enzymes from carrying out their essential functions in managing DNA topology, ultimately leading to bacterial cell death. The following diagram illustrates the central role of these enzymes in bacterial DNA metabolism and the point of inhibition by "this compound".
Caption: Mechanism of action of "this compound".
Experimental Protocols
The following protocols describe the methodologies for determining the inhibitory activity of "this compound" against S. aureus DNA Gyrase and Topoisomerase IV.
S. aureus Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor. The different topological forms of DNA (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
Materials:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol)
-
"this compound" stock solution (in DMSO)
-
DMSO (as a control)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add "this compound" at various concentrations to the respective tubes. For the control tubes, add an equivalent volume of DMSO.
-
Add dilution buffer to the negative control tube (no enzyme).
-
Dilute the S. aureus Gyrase in dilution buffer and add it to all other tubes to initiate the reaction.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye, followed by chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Carefully load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each concentration of "this compound" and calculate the IC50 value.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Compound 28" for Antibacterial Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing "Compound 28," a novel synthetic benzothiazole derivative, in antibacterial assays. Given that "Compound 28" is a new investigational agent, this resource addresses common challenges and questions to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound 28?
A1: Compound 28 is a novel benzothiazole-hydrazone conjugate.[1] While its exact mechanism is under investigation, preliminary data suggest it inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. The hydrazone linkage is believed to enhance cell permeability, allowing the benzothiazole core to reach its intracellular targets.[1]
Q2: What is the recommended solvent for dissolving Compound 28?
A2: Compound 28 is poorly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO). For working solutions in antibacterial assays, the DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.[2]
Q3: What is a suitable starting concentration range for a Minimum Inhibitory Concentration (MIC) assay?
A3: For initial screening, a broad concentration range is recommended. A common starting point is a 2-fold serial dilution beginning from a high concentration of 256 µg/mL down to 0.5 µg/mL or lower.[3] This range helps to identify the potency of the compound against different bacterial strains.
Q4: How stable is Compound 28 in solution and during incubation?
A4: Stock solutions of Compound 28 in 100% DMSO are stable for several weeks when stored at -20°C and protected from light. However, the stability in aqueous assay media (like Mueller-Hinton Broth) can be lower.[3] It is recommended to prepare fresh dilutions from the stock for each experiment. Instability during the 18-24 hour incubation period can be a factor in irreproducible results.
Troubleshooting Guide
This section addresses specific problems users may encounter during their experiments with Compound 28.
Problem 1: No inhibition of bacterial growth is observed at any tested concentration.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells of your microtiter plate after adding the compound to the broth. Cloudiness or visible precipitate indicates the compound is not soluble at that concentration. Solution: Lower the starting concentration or test alternative, yet compatible, co-solvents. |
| Incorrect Bacterial Inoculum | An overly dense bacterial culture can overwhelm the compound. Solution: Ensure your bacterial inoculum is standardized to approximately 5 x 10^5 CFU/mL in the final well volume, as recommended by CLSI and EUCAST guidelines.[4][5] Verify the density by plating a serial dilution of your inoculum. |
| Compound Inactivity | The compound may be inactive against the specific bacterial strain due to intrinsic resistance mechanisms like efflux pumps.[6] Solution: Test the compound against a panel of different Gram-positive and Gram-negative bacteria, including standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Solution: Use a freshly prepared stock solution. Ensure stock solutions in DMSO are stored at -20°C and protected from light. |
Problem 2: Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Minor differences in the starting bacterial concentration can significantly shift the MIC value.[7] Solution: Strictly standardize the inoculum for every experiment using a spectrophotometer (0.5 McFarland standard) and confirm with colony counts.[5] |
| Pipetting Inaccuracy | Inaccurate serial dilutions are a common source of variability. Solution: Calibrate your pipettes regularly. When performing serial dilutions, ensure proper mixing at each step. Using a multichannel pipette for plate setup can improve consistency. |
| Incubation Conditions | Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and compound activity.[4] Solution: Use a calibrated incubator set to 35 ± 1°C for 18-24 hours.[4][5] Ensure consistent atmospheric conditions (e.g., ambient air unless specific conditions are required). |
| Media Composition | The composition of the broth (e.g., cation concentration) can influence the activity of some antimicrobial agents.[3] Solution: Use the same lot of Mueller-Hinton Broth (MHB) for a series of related experiments to minimize variability. |
Problem 3: The compound appears bacteriostatic, not bactericidal. How can I confirm this?
Solution: To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, you must perform a Minimum Bactericidal Concentration (MBC) assay. After determining the MIC, subculture an aliquot (e.g., 10 µL) from the wells showing no visible growth onto an antibiotic-free agar plate.[8] Incubate the plate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]
Quantitative Data Summary
Table 1: Solubility of Compound 28 in Common Solvents Data is hypothetical and for illustrative purposes.
| Solvent | Maximum Solubility (mg/mL) | Notes |
| Water | <0.01 | Practically Insoluble |
| Phosphate-Buffered Saline (PBS) | <0.01 | Practically Insoluble |
| Ethanol | 5 | May be used as a co-solvent |
| Dimethyl Sulfoxide (DMSO) | >100 | Recommended for stock solutions |
Table 2: Example MIC & MBC Data for Compound 28 Data is hypothetical and for illustrative purposes.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 | Bactericidal (MBC/MIC ≤ 4) |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | >128 | Bacteriostatic (MBC/MIC > 4) |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 64 | >128 | Low activity / Tolerant |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 | Bactericidal (MBC/MIC ≤ 4) |
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Compound 28 Stock: Dissolve Compound 28 in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[4]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a 2-fold serial dilution of Compound 28 in MHB. The final volume in each well before adding bacteria should be 50 µL.
-
Remember to account for the final 1:2 dilution when the bacterial inoculum is added.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + bacteria, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Reading Results: The MIC is the lowest concentration of Compound 28 that completely inhibits visible bacterial growth.[4]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Assay: First, determine the MIC as described in Protocol 1.
-
Subculture: From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate. Be sure to label each spot corresponding to its concentration in the MIC plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no colony growth on the subculture plate, which corresponds to a ≥99.9% kill rate.[8][9]
Hypothetical Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
Troubleshooting inconsistent MIC results for "Antibacterial agent 169"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 169," a pyrrolamide-type GyrB/ParE inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 28, is a novel pyrrolamide-type inhibitor of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These are essential type II topoisomerase enzymes that play a crucial role in DNA replication and transcription. By binding to the ATP-binding sites of GyrB and ParE, this compound prevents the energy-dependent steps of DNA supercoiling and decatenation, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and a low frequency of spontaneous resistance development.[1][2]
Q2: Against which types of bacteria is this compound most effective?
This compound demonstrates significant activity against a range of Gram-positive bacteria, including susceptible and resistant strains of Staphylococcus aureus (MRSA).[1] It has shown minimum inhibitory concentration (MIC) values of less than 0.03 μg/mL against these organisms.[1] While its primary strength is against Gram-positive pathogens, it also exhibits inhibitory activity against some Gram-negative bacteria like Escherichia coli (MIC = 1 μg/mL).[1]
Q3: What are the common causes of inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC results can arise from several factors, many of which are related to technical variations in the experimental setup. Common causes include:
-
Inoculum Size Variation: The number of bacteria used in the assay can significantly impact the MIC value, a phenomenon known as the "inoculum effect."[3][4]
-
"Skipped Wells": This occurs when there is no visible bacterial growth in a well at a lower concentration of the agent, while growth is observed at a higher concentration.[5][6][7] This can be due to contamination, improper inoculation, or variability in the bacterial population.[7]
-
Technical Errors: Pipetting inaccuracies, improper serial dilutions, and contamination of the media or bacterial cultures can all lead to variable results.
-
Media and Incubation Conditions: The type of broth or agar, pH, and incubation time and temperature can all influence bacterial growth and the apparent MIC.
Troubleshooting Inconsistent MIC Results
Problem: I am observing variable MIC values across replicate plates for Staphylococcus aureus.
This is a common issue that can often be resolved by carefully reviewing and standardizing your experimental protocol. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inaccurate Inoculum Density | Verify the McFarland standard or spectrophotometer reading (OD600) of your bacterial suspension before dilution. Ensure the final inoculum concentration in the wells is consistently within the recommended range (e.g., 5 x 10^5 CFU/mL).[8][9] |
| "Skipped Wells" Phenomenon | Repeat the assay, paying close attention to aseptic technique to avoid contamination. Ensure proper mixing of the bacterial suspension and accurate inoculation of each well. If the issue persists, consider preparing a fresh bacterial culture from a single colony.[5][6][10] |
| Pipetting Errors | Calibrate your pipettes regularly. When performing serial dilutions, ensure complete mixing at each step before transferring to the next well. Use fresh pipette tips for each transfer to avoid carryover. |
| Agent Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a different solvent or adjusting the concentration of the stock solution. |
| Inconsistent Incubation | Ensure your incubator maintains a stable temperature and atmosphere. Avoid stacking plates, as this can lead to uneven temperature distribution. |
Problem: I'm seeing "skipped wells" in my broth microdilution assay.
The "skipped wells" phenomenon, where a well with a lower concentration of the antibacterial agent shows no growth while a well with a higher concentration does, can be perplexing. The following diagram illustrates a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for the "skipped wells" phenomenon.
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for Staphylococcus aureus
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration 100x the highest final concentration to be tested.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer, incubator.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified by measuring the optical density at 600 nm (OD600).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
3. Assay Procedure:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the 2x concentrated stock solution of this compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
-
The last column should contain only CAMHB and will serve as the growth control.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
4. Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
The following diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
Signaling Pathway
This compound targets the bacterial DNA replication and segregation pathway. The following diagram illustrates the points of inhibition.
Caption: Mechanism of action of this compound.
References
- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Targeting of GyrB and ParE by a Novel Aminobenzimidazole Class of Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of the inoculum size effects of antibiotics on IMP-6 β-lactamase-producing Enterobacteriaceae co-harboring plasmid-mediated quinolone resistance genes | PLOS One [journals.plos.org]
- 5. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. goldbio.com [goldbio.com]
- 10. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of "Antibacterial agent 169"
Technical Support Center: Antibacterial Agent 169
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions regarding potential off-target effects observed during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our eukaryotic cell line at concentrations close to the antibacterial effective dose. Is this a known issue?
A1: Yes, off-target cytotoxicity in eukaryotic cells has been reported for this compound. This is often linked to mitochondrial stress. We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line and comparing it to the antibacterial minimum inhibitory concentration (MIC).
Q2: Our experimental results show altered phosphorylation levels of key signaling proteins after treatment with Agent 169. Could this be an off-target effect?
A2: This is a possibility. While primarily targeting bacterial gyrase, Agent 169 has shown weak, off-target inhibitory activity against a panel of human kinases, which may alter cellular signaling pathways. We advise profiling the agent against a kinase panel to identify specific off-target interactions.
Q3: We have noticed variability in the potency of Agent 169 between different experimental batches. What could be the cause?
A3: Inconsistent potency can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include improper storage, contamination of the stock solution, or interactions with media components.
Troubleshooting Guides
Issue 1: Unexpected Eukaryotic Cytotoxicity
If you observe significant cell death in your eukaryotic cell line, follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Altered Cellular Signaling
If you suspect off-target effects on signaling pathways, use the following guide.
Data Interpretation Guide
| Observation | Potential Cause | Recommended Action |
| Decreased phosphorylation of Protein X | Off-target inhibition of an upstream kinase (Kinase Y) | Perform a kinase profiling assay to identify inhibited kinases. |
| Increased expression of stress-response genes | Induction of cellular stress (e.g., oxidative, ER) | Measure markers for oxidative stress (ROS) or ER stress. |
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical off-target signaling pathway of Agent 169.
Experimental Protocols
Protocol 1: MTT Assay for Eukaryotic Cytotoxicity
This protocol is for assessing the cytotoxic effects of this compound on a eukaryotic cell line.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed your chosen eukaryotic cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Kinase Profiling Assay
This is a general protocol to screen for off-target kinase inhibition.
Methodology:
-
Assay Preparation: Utilize a commercial kinase profiling service or an in-house panel of purified human kinases. Assays are typically performed in 96-well or 384-well plates.
-
Compound Incubation: Incubate a fixed concentration of this compound (e.g., 10 µM) with each kinase, a suitable substrate, and ATP.
-
Reaction and Detection: Allow the kinase reaction to proceed for a specified time. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a no-compound control.
Hypothetical Kinase Inhibition Data
| Kinase Target | % Inhibition at 10 µM Agent 169 |
| SRC | 65% |
| ABL1 | 48% |
| EGFR | 15% |
| VEGFR2 | 8% |
Disclaimer: This document is for informational purposes only and is based on a hypothetical compound. Researchers should validate all findings with their own experimental data.
Technical Support Center: Stability and Degradation of Antibacterial Agent 169
Disclaimer: No specific public data is available for a compound designated "Antibacterial agent 169." The following content is a technical template designed to guide researchers. All data and experimental details are illustrative placeholders.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
For short-term storage (up to 1 week), it is recommended to store aqueous stock solutions at 2-8°C, protected from light. For long-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: What is the stability of this compound in common laboratory media?
The stability of this compound can be medium-dependent. It is generally more stable in buffered saline solutions (e.g., PBS) compared to complex growth media which may contain components that accelerate degradation. Preliminary stability studies in your specific experimental medium are recommended.
Q3: How does pH affect the stability of this compound in solution?
This compound exhibits pH-dependent stability. It is most stable in a neutral pH range (6.5-7.5). Both acidic and alkaline conditions can lead to accelerated hydrolytic degradation.
Q4: Is this compound sensitive to light?
Yes, solutions of this compound are known to be photolabile. Exposure to UV or broad-spectrum light can lead to significant degradation. It is crucial to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: What are the primary degradation products of this compound?
The primary degradation pathways for this compound are hydrolysis and photodegradation. The major degradation products are typically inactive metabolites. Identification of these products can be achieved using techniques like LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in prepared solutions. | 1. Chemical degradation due to improper storage (temperature, light exposure).2. pH of the solution is outside the optimal range.3. Repeated freeze-thaw cycles. | 1. Prepare fresh solutions from a new stock. Ensure storage at -20°C or below, protected from light.2. Check and adjust the pH of the solution to the 6.5-7.5 range.3. Aliquot stock solutions into single-use volumes. |
| Inconsistent results between experiments. | 1. Variability in solution preparation and storage times.2. Degradation during the experiment due to prolonged incubation under harsh conditions (e.g., high temperature, direct light). | 1. Standardize the protocol for solution preparation, including the age of the solution used for experiments.2. Minimize exposure of the agent to harsh conditions. Use a stability-indicating assay to confirm the agent's concentration at the end of the experiment. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | Characterize the degradation products using mass spectrometry (MS). If they interfere with the assay, adjust the chromatographic method to achieve better separation. |
Quantitative Stability Data
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | Storage Duration | Remaining Agent (%) |
| 25°C | 24 hours | 85.2 ± 2.1 |
| 48 hours | 70.5 ± 3.5 | |
| 4°C | 7 days | 95.8 ± 1.5 |
| 14 days | 90.1 ± 2.0 | |
| -20°C | 30 days | 99.5 ± 0.5 |
| 90 days | 98.9 ± 0.8 |
Table 2: Effect of pH on the Stability of this compound at 25°C after 24 hours
| pH | Buffer System | Remaining Agent (%) |
| 3.0 | Citrate Buffer | 65.4 ± 4.2 |
| 5.0 | Acetate Buffer | 88.9 ± 2.8 |
| 7.4 | Phosphate Buffer | 98.1 ± 1.1 |
| 9.0 | Borate Buffer | 72.3 ± 3.9 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
Sample Analysis: Dilute the stability samples with the mobile phase to fall within the range of the standard curve. Inject and analyze.
-
Quantification: Determine the concentration of the remaining active agent by comparing the peak area of the sample to the standard curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Managing "Compound 28" in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of "Compound 28," a potent and selective JAK2 inhibitor (NMS-P953), in various experimental media.[1] By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is "Compound 28" and why is its solubility a concern?
A1: "Compound 28" (also known as NMS-P953) is a potent and orally bioavailable inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway that regulates cell growth, survival, and immune responses.[1] Like many small molecule inhibitors, "Compound 28" is hydrophobic, which can lead to poor solubility in aqueous-based experimental media and subsequent precipitation.[2] This precipitation can significantly lower the effective concentration of the compound in your assay, leading to inaccurate and unreliable data.[2]
Q2: What are the initial signs of "Compound 28" precipitation?
A2: Precipitation can manifest in several ways. You might observe a cloudy or hazy appearance in your culture media, see visible particulate matter, or notice a film forming on the surface of your culture plates or tubes. In some cases, precipitation may not be visible to the naked eye but can still impact your results.
Q3: Can the type of cell culture media affect the solubility of "Compound 28"?
A3: Yes, the composition of your cell culture media can significantly influence the solubility of "Compound 28." The presence of salts, proteins (especially in serum-containing media), and the overall pH can all play a role.[3][4] For instance, serum proteins like albumin can sometimes help to solubilize hydrophobic compounds, but interactions with other media components can also lead to precipitation.[5][6]
Q4: Is it acceptable to filter my media after adding "Compound 28" if I see precipitation?
A4: While filtering can remove visible precipitates, it is generally not recommended as it will also remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. The goal should be to prevent precipitation from occurring in the first place.
Troubleshooting Guide: Preventing Precipitation of "Compound 28"
This guide provides a systematic approach to troubleshooting and preventing the precipitation of "Compound 28" in your experiments.
Problem 1: Precipitation observed immediately after adding "Compound 28" stock solution to the media.
Possible Causes:
-
High local concentration: Adding a concentrated DMSO stock directly to the aqueous media can cause the compound to rapidly come out of solution.
-
Incorrect solvent for stock solution: While "Compound 28" is soluble in DMSO, using a very high stock concentration can still lead to precipitation upon dilution.
-
Temperature shock: A significant temperature difference between the stock solution and the media can reduce solubility.
Solutions:
-
Stepwise Dilution: Instead of adding the stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains non-toxic to your cells (typically below 0.5%).
-
Pre-warming Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding "Compound 28."
Problem 2: Precipitation occurs over time during incubation.
Possible Causes:
-
Compound instability: "Compound 28" may degrade or aggregate over long incubation periods.
-
Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including "Compound 28," leading to precipitation.[3][4]
-
pH changes: Cellular metabolism can alter the pH of the culture medium, which can affect compound solubility.
Solutions:
-
Check for Evaporation: Ensure proper humidification in your incubator and use well-sealed culture vessels.
-
Monitor pH: Use buffered media and monitor the pH, especially for long-term experiments.
-
Reduce Incubation Time: If possible, shorten the incubation time to minimize the chance of precipitation.
Problem 3: Inconsistent results that may be due to undetected precipitation.
Possible Causes:
-
Micro-precipitation: Small, invisible precipitates are forming, leading to variable active concentrations of "Compound 28."
-
Adsorption to plasticware: The hydrophobic nature of "Compound 28" may cause it to adsorb to the walls of pipette tips and culture plates.
Solutions:
-
Solubility Assessment: Before conducting your main experiment, perform a simple solubility test. Prepare different concentrations of "Compound 28" in your experimental media and visually inspect for precipitation after a relevant incubation period.
-
Use of Carrier Proteins: For serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to help maintain solubility.
-
Pre-coating Plasticware: In some cases, pre-coating plates with a blocking agent may reduce non-specific binding.
Quantitative Data Summary
| Parameter | Value | Reference |
| "Compound 28" (NMS-P953) IC50 for JAK2 | Potent inhibitor | [1] |
| Solubility in DMSO | Soluble | [7] |
| Aqueous Solubility | Low (presumed) | Common for small molecule inhibitors |
| Recommended Final DMSO Concentration in Media | < 0.5% | General cell culture guideline |
Experimental Protocols
Protocol 1: Preparation of "Compound 28" Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve "Compound 28" powder in 100% DMSO to create a 10 mM stock solution.
-
To aid dissolution, you can gently warm the solution to 37°C and sonicate for 10-15 minutes.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation (Example for a final concentration of 1 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Method A (Direct Dilution - for lower risk of precipitation):
-
Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Immediately after adding the stock, vortex the media gently or invert the tube several times to ensure rapid and thorough mixing.
-
-
Method B (Serial Dilution - recommended for higher concentrations):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM solution. Mix well.
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed media to achieve the final 1 µM concentration. Mix well.
-
-
Protocol 2: Visual Inspection for Precipitation
-
After preparing the final working solution of "Compound 28" in your media, transfer an aliquot to a clear microplate well or a cuvette.
-
Hold the plate or cuvette against a dark background and use a light source to illuminate the solution from the side.
-
Carefully inspect for any signs of turbidity, cloudiness, or visible particles.
-
For a more sensitive assessment, you can measure the absorbance of the solution at a high wavelength (e.g., 600 nm) where the compound does not absorb. An increase in absorbance over a control (media with DMSO only) can indicate the presence of insoluble particles.
Visualizations
Caption: Simplified JAK-STAT Signaling Pathway and Inhibition by Compound 28.
Caption: Experimental Workflow for a Cell-Based Assay with Compound 28.
References
- 1. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
Addressing variability in "Antibacterial agent 169" experiments
Welcome to the technical support center for Antibacterial Agent 169. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address variability in experiments involving Agent 169.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Agent 169.
Q1: What is the mechanism of action for Agent 169?
A1: Agent 169 is a synthetic antibacterial compound that functions as a DNA gyrase inhibitor. Specifically, it targets the GyrB subunit of the enzyme, competitively inhibiting its ATPase activity.[1][2] This disruption prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription, ultimately leading to cell death.[3][4][5]
Q2: What is the recommended solvent and storage condition for Agent 169?
A2: Agent 169 is soluble in dimethyl sulfoxide (DMSO) up to 50 mg/mL. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Q3: Is Agent 169 effective against both Gram-positive and Gram-negative bacteria?
A3: Agent 169 shows broad-spectrum activity, however, its potency varies. It is generally more effective against Gram-positive bacteria. Gram-negative bacteria may exhibit higher Minimum Inhibitory Concentration (MIC) values due to the outer membrane acting as a permeability barrier.
Hypothetical Mechanism of Action for Agent 169
Caption: Agent 169 inhibits the ATPase activity of DNA Gyrase, blocking DNA replication.
Troubleshooting Guide: Inconsistent MIC Values
Variability in Minimum Inhibitory Concentration (MIC) assays is a common issue.[6] This guide helps identify and resolve potential sources of error.
Q1: My MIC values for the same bacterial strain are fluctuating between experiments. What are the common causes?
A1: Inconsistent MIC values can stem from several factors.[6][7] The most common sources of variability are related to the inoculum preparation, media composition, and incubation conditions. Refer to the table and troubleshooting workflow below.
Table 1: Common Factors Affecting MIC Reproducibility
| Factor | Potential Issue | Recommended Action |
| Inoculum Density | An inoculum that is too high or too low can significantly alter the apparent MIC.[7][8] | Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure the final concentration in each well is ~5 x 10⁵ CFU/mL.[8] |
| Growth Medium | The pH of Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4.[9] Divalent cation concentrations (Ca²⁺, Mg²⁺) can also affect the activity of some agents. | Always check the pH of your MHB batch. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results, especially with fastidious organisms.[9] |
| Incubation Time | Incubation times that are too short may not allow for sufficient bacterial growth, while overly long times can lead to drug degradation or the emergence of resistant mutants. | Standardize incubation to 16-20 hours at 35 ± 2°C.[9] Reading MICs at a consistent time point is crucial. |
| Agent 169 Dilution | Errors in the serial dilution process can lead to incorrect final concentrations in the wells. Adsorption to plastics can also be an issue. | Use calibrated pipettes and perform serial dilutions carefully. Consider using low-protein-binding microplates if adsorption is suspected. |
| Plate Evaporation | Evaporation from wells, especially on the outer edges of a 96-well plate, can concentrate the agent and the medium, leading to inaccurate results. | Seal plates with an adhesive film or place them in a humidified container during incubation.[9] |
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow to diagnose and correct common causes of MIC variability.
Troubleshooting Guide: Poor In Vivo Efficacy
This section provides guidance for situations where Agent 169 shows good in vitro potency (low MIC) but fails to produce the expected therapeutic effect in animal models.
Q1: Agent 169 has a low MIC against my target pathogen, but it's not effective in my mouse infection model. Why?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[10] It often points to issues with the drug's pharmacokinetics (PK), pharmacodynamics (PD), or the specific characteristics of the animal model. Animal models are crucial for evaluating host immune responses and antibiotic pharmacodynamics, which cannot be assessed in vitro.[11]
Table 2: Potential Causes for Poor In Vivo Efficacy
| Factor | Potential Issue | Recommended Action |
| Pharmacokinetics (PK) | Poor Bioavailability: The agent may not be well absorbed or may be rapidly metabolized and cleared from the body. | Conduct a basic PK study. Measure plasma concentrations of Agent 169 over time after administration to determine key parameters like Cmax, Tmax, and half-life. |
| Tissue Distribution | The agent may not be reaching the site of infection in sufficient concentrations.[12] This is especially relevant for infections in specific organs like the lungs or brain. | Perform tissue distribution studies to quantify the concentration of Agent 169 in the target organ. Consider alternative routes of administration. |
| Protein Binding | High plasma protein binding can reduce the amount of free, active drug available to fight the infection. | Measure the plasma protein binding percentage of Agent 169. Only the unbound fraction is microbiologically active. |
| Infection Model | The bacterial load in the animal model might be too high for the drug to be effective (high inoculum). The immune status of the animal (e.g., neutropenic models) also plays a critical role.[13] | Titrate the bacterial inoculum to establish an infection that is treatable. Compare efficacy in immunocompetent versus immunocompromised models to understand the contribution of the host immune system.[14] |
| Dosing Regimen | The dose and/or frequency of administration may be suboptimal. | Perform dose-ranging studies to find the effective dose.[13] Use PK/PD modeling to optimize the dosing schedule based on whether the agent's efficacy is time-dependent or concentration-dependent. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes the standard method for determining the MIC of Agent 169 against non-fastidious aerobic bacteria.[15][16][17]
Materials:
-
Agent 169 stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[16] This is your standardized inoculum. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
Agent 169 Dilution: a. Prepare a series of two-fold serial dilutions of Agent 169 in CAMHB directly in the 96-well plate.[16] b. For example, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of a working solution of Agent 169 (e.g., 128 µg/mL) to well 1. d. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug).[16] Well 12 will be the sterility control (no bacteria).[16]
-
Inoculation: a. Add the diluted bacterial inoculum from step 1d to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading the MIC: a. The MIC is the lowest concentration of Agent 169 that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
Broth Microdilution Assay Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. youtube.com [youtube.com]
- 17. protocols.io [protocols.io]
Improving the bioavailability of pyrrolamide antibacterial compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the bioavailability and efficacy of pyrrolamide antibacterial compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Potent Enzyme Inhibition, Weak Antibacterial Activity
Question: My pyrrolamide compound is a potent inhibitor of DNA gyrase in vitro, but it shows poor antibacterial activity, particularly against Gram-negative bacteria. What are the likely causes and how can I troubleshoot this?
Answer: This is a common challenge. The discrepancy often stems from the compound's inability to reach its intracellular target, DNA gyrase. The primary barriers are typically poor membrane permeability and active removal by efflux pumps.[1][2] For Gram-negative bacteria, the outer membrane presents a significant hurdle that limits the entry of many compounds.[1] For Gram-positive bacteria, while permeability is generally better, efflux can still be a major issue.
To diagnose the problem, you should systematically evaluate the compound's permeability and its susceptibility to bacterial efflux mechanisms.
Issue 2: Overcoming Bacterial Efflux
Question: My compound's Minimum Inhibitory Concentration (MIC) is over 8-fold higher against the wild-type bacterial strain compared to an efflux-deficient strain (e.g., E. coli ΔtolC). How can I confirm and counteract this efflux?
Answer: A significant shift in MIC between wild-type and efflux-deficient strains strongly indicates your compound is a substrate for one or more efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily pumps AcrAB-TolC or MexAB-OprM.[1][3] These pumps actively expel antibacterial agents from the cell, preventing them from reaching effective intracellular concentrations.[3]
To counteract this, you can explore co-administration with an Efflux Pump Inhibitor (EPI) or pursue structural modifications to your compound to make it a poorer substrate for these pumps.[3][4] Interestingly, some pyrrole-based compounds have been identified as EPIs themselves, suggesting a potential dual-action strategy.[3][5]
| Compound | Strain | EPI (PAβN) | MIC (µg/mL) | Fold Change | Interpretation |
| Pyrrolamide-X | Wild-Type | - | 64 | - | Baseline |
| Pyrrolamide-X | Wild-Type | + | 4 | 16x Reduction | Strong evidence of efflux |
| Pyrrolamide-X | ΔtolC Mutant | - | 2 | 32x Reduction | Confirms TolC-mediated efflux |
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Activity
Question: My compound demonstrates excellent in vitro antibacterial activity but fails in animal models. I suspect it's being metabolized too quickly. How can I assess its metabolic stability?
Answer: Poor in vivo efficacy is often linked to low metabolic stability, meaning the compound is rapidly broken down by metabolic enzymes, primarily in the liver.[6][7] This prevents the drug from maintaining a therapeutic concentration in the bloodstream. You can evaluate this using in vitro metabolic stability assays with liver fractions, such as microsomes or S9 fractions, which contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s).[6][8]
These assays measure the rate at which your compound is cleared over time, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[7]
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Pyrrolamide-A | < 5 | > 139 | Low |
| Pyrrolamide-B | 25 | 27.7 | Moderate |
| Pyrrolamide-C | > 60 | < 11.6 | High |
Issue 4: Improving Low Aqueous Solubility
Question: My lead pyrrolamide compound is highly active but has very poor aqueous solubility, which I believe is limiting its oral bioavailability. What are some common strategies to address this?
Answer: Poor aqueous solubility is a major barrier to oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[9][10] Several strategies can be employed, broadly categorized into formulation-based approaches and medicinal chemistry-based structural modifications. For instance, carboxylic acid groups, while sometimes beneficial for enzyme binding, can negatively impact membrane permeability and increase clearance.[11][12]
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential | Semantic Scholar [semanticscholar.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Agent 169 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the cytotoxicity of Antibacterial Agent 169.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that may contribute to cytotoxicity?
A1: While the primary antibacterial mechanism of Agent 169 is under investigation, preliminary data suggests that at concentrations above the minimum inhibitory concentration (MIC) for target bacteria, it may induce oxidative stress in eukaryotic cells through the generation of reactive oxygen species (ROS). This can lead to subsequent cellular damage.[1][2]
Q2: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by the intended therapeutic application of Agent 169. For general screening, commonly used cell lines such as human fibroblasts, HepG2 (liver cells), and HEK293 (kidney cells) are recommended. If the agent is intended for a specific tissue, using a cell line derived from that tissue is advised.
Q3: What are the recommended in vitro cytotoxicity assays for this compound?
A3: A panel of assays is recommended to obtain a comprehensive cytotoxicity profile. These include:
-
MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.[3]
-
Lactate Dehydrogenase (LDH) Release Assay: To measure membrane integrity.[4][5]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: Monitoring the viable, dead, and total cell number over the course of an experiment can help distinguish between cytostatic (inhibiting proliferation) and cytotoxic (causing cell death) effects.[6] A cell proliferation assay, such as BrdU incorporation, can be run in parallel with a cytotoxicity assay.
Troubleshooting Guides
Below are common issues encountered during the cytotoxicity assessment of this compound and their potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background in control wells | Contamination of culture medium or reagents. Phenol red in the medium can quench fluorescence.[6] | Use fresh, sterile medium and reagents. For fluorescence-based assays, consider using phenol red-free medium. |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. "Edge effects" in 96-well plates due to evaporation.[6][7] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the assay plate.[6] |
| Low signal or absorbance values | Insufficient cell number. Assay incubation time is too short. | Optimize cell seeding density prior to the experiment.[7] Increase the incubation time with the detection reagent, ensuring it is within the linear range of the assay. |
| Unexpected cytotoxic effects at low concentrations | The agent may be unstable in the culture medium, leading to toxic byproducts. The vehicle used to dissolve the agent may be cytotoxic. | Test the stability of Agent 169 in the culture medium over the experiment's duration. Run a vehicle-only control to assess its cytotoxicity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
Materials:
-
Target cells in culture
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Agent 169. Include vehicle-only and medium-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of compromised membrane integrity.[4][5]
Materials:
-
Target cells in culture
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) |
| Human Fibroblasts | MTT | 24 | 150.2 |
| HepG2 | MTT | 24 | 125.8 |
| HEK293 | MTT | 24 | 180.5 |
| Human Fibroblasts | LDH | 24 | 210.4 |
| HepG2 | LDH | 24 | 195.6 |
| HEK293 | LDH | 24 | 250.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for cytotoxicity assessment of this compound.
Caption: Hypothetical signaling pathway for Agent 169-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity tests of antibacterial agents on human fibroblasts cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Resistance to Compound 28 in S. aureus
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Compound 28 against Staphylococcus aureus.
Overview of Compound 28
Compound 28 is an investigational antimicrobial agent with potent activity against S. aureus, including Methicillin-resistant S. aureus (MRSA) strains. Its primary mechanism of action is the inhibition of a key enzyme in the bacterial cell wall synthesis pathway. However, as with many antimicrobials, resistance to Compound 28 can develop. This guide addresses common issues and questions related to its use and the emergence of resistance.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments with Compound 28.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) results for Compound 28 against the same S. aureus strain. | 1. Inoculum preparation variability.2. Contamination of bacterial culture.3. Degradation of Compound 28 stock solution.4. Variation in media composition. | 1. Standardize inoculum preparation using a spectrophotometer (e.g., OD600 of 0.5) and verify colony-forming units (CFUs).2. Perform Gram staining and streak for single colonies to ensure culture purity.3. Prepare fresh stock solutions of Compound 28 and store them in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.4. Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. |
| Loss of Compound 28 activity against a previously susceptible S. aureus strain after repeated subculturing with the compound. | 1. Development of resistance.2. Selection of a pre-existing resistant subpopulation. | 1. Perform whole-genome sequencing on the resistant isolate to identify potential mutations in the target enzyme or regulatory genes.2. Conduct an efflux pump activity assay to determine if increased efflux is contributing to resistance.3. Test for cross-resistance to other antibiotics to understand the resistance phenotype. |
| Unexpectedly high MIC value for a known susceptible S. aureus strain. | 1. Inaccurate concentration of Compound 28 stock solution.2. Presence of an efflux pump inhibitor in the experimental setup that is antagonistic. | 1. Verify the concentration of the Compound 28 stock solution using a validated analytical method.2. If using combination therapies, ensure that the other compounds do not interfere with Compound 28's activity. |
| S. aureus forms biofilms in the presence of sub-MIC concentrations of Compound 28. | 1. Stress-induced biofilm formation.2. Compound 28 may induce the expression of biofilm-associated genes at sub-lethal concentrations. | 1. Evaluate biofilm formation at a range of Compound 28 concentrations using a crystal violet staining assay.2. Perform gene expression analysis (e.g., qRT-PCR) on key biofilm-related genes. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Compound 28?
Compound 28 targets and inhibits a crucial enzyme involved in the peptidoglycan biosynthesis pathway, which is essential for the integrity of the bacterial cell wall in S. aureus. Some studies also suggest it may have secondary effects on other cellular processes.
2. What are the known mechanisms of resistance to Compound 28 in S. aureus?
The primary mechanisms of resistance to Compound 28 are:
-
Target Modification: Mutations in the gene encoding the target enzyme can reduce the binding affinity of Compound 28, rendering it less effective.
-
Increased Efflux: Overexpression of efflux pumps, such as NorA, can actively transport Compound 28 out of the bacterial cell, preventing it from reaching its intracellular target.
3. How can I determine if my resistant S. aureus strain has an overactive efflux pump?
You can perform an ethidium bromide (EtBr) accumulation assay. EtBr is a substrate for many S. aureus efflux pumps. In the presence of an efflux pump inhibitor (EPI) like reserpine, strains with overactive efflux will show increased accumulation of EtBr (higher fluorescence) compared to the assay without the EPI. A similar assay can be performed to assess the efflux of Compound 28 if a fluorescent analog is available.
4. Can Compound 28 be used in combination with other antibiotics?
Yes, combination therapy is a promising strategy. For instance, if resistance is due to an overactive efflux pump, combining Compound 28 with an efflux pump inhibitor can restore its activity. Synergy with other classes of antibiotics that have different cellular targets is also being investigated.
5. What is the recommended solvent and storage condition for Compound 28?
Compound 28 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: MIC of Compound 28 against Susceptible and Resistant S. aureus Strains
| S. aureus Strain | Genotype/Phenotype | Compound 28 MIC (µg/mL) |
| ATCC 29213 | Susceptible control | 0.5 |
| SA-S1 | Clinical Isolate (Susceptible) | 1 |
| SA-R1 | Lab-derived resistant mutant of SA-S1 | 32 |
| SA-R2 | Clinical Isolate (Resistant) | 64 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Compound 28 MIC
| S. aureus Strain | Compound 28 MIC (µg/mL) | Compound 28 MIC + EPI (10 µg/mL Reserpine) (µg/mL) | Fold-change in MIC |
| ATCC 29213 | 0.5 | 0.5 | 1 |
| SA-R2 | 64 | 4 | 16 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Compound 28: Prepare a 2-fold serial dilution of Compound 28 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture S. aureus overnight on a Tryptic Soy Agar (TSA) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing Compound 28. This will bring the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without Compound 28) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Compound 28 that completely inhibits visible growth of the bacteria.
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
-
Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase in Tryptic Soy Broth (TSB). Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.
-
Loading with EtBr: Add EtBr to the bacterial suspension to a final concentration of 2 µg/mL and incubate at room temperature for 1 hour in the dark to allow for EtBr uptake.
-
Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and resuspend in PBS. Aliquot the cell suspension into two tubes. To one tube, add an efflux pump inhibitor (e.g., reserpine at 10 µg/mL). To the other, add the vehicle control (e.g., DMSO).
-
Monitoring Efflux: Add glucose (final concentration 0.4%) to energize the cells and initiate efflux. Monitor the decrease in fluorescence over time using a fluorometer (excitation ~518 nm, emission ~605 nm). A slower decrease in fluorescence in the presence of the EPI indicates inhibition of efflux.
Visualizations
Caption: Mechanism of action and resistance to Compound 28 in S. aureus.
Caption: Workflow for investigating resistance to Compound 28.
Caption: Logical relationships in troubleshooting Compound 28 experiments.
Validation & Comparative
A Head-to-Head Comparison of Novel Antibacterial Agents: 169 vs. AZD5099
A new pyrrolamide-based antibacterial agent, designated as Antibacterial agent 169, demonstrates comparable or superior efficacy to the clinical candidate AZD5099, alongside a significantly improved safety profile. This guide provides a comprehensive analysis of their antibacterial performance, supported by key experimental data and methodologies.
This comparison guide is intended for researchers, scientists, and professionals in drug development. It offers an objective evaluation of "this compound" (also referred to as compound 28) and AZD5099, both of which are potent inhibitors of bacterial type II topoisomerases. The development of this compound was motivated by the need to overcome the safety liabilities, specifically mitochondrial toxicity, that led to the withdrawal of AZD5099 from clinical trials.[1][2]
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and AZD5099 belong to the pyrrolamide class of antibiotics and share a common mechanism of action. They are dual inhibitors of the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), by targeting their ATP-binding sites.[1][3][4][5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Mechanism of action for this compound and AZD5099.
In Vitro Efficacy: A Quantitative Comparison
This compound exhibits potent inhibitory activity against Staphylococcus aureus DNA gyrase and topoisomerase IV. Notably, it shows significant antibacterial activity against both susceptible and resistant Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL.[1] It also demonstrates activity against the Gram-negative bacterium Escherichia coli.[1][2]
| Parameter | This compound | AZD5099 | Reference |
| S. aureus Gyrase (GyrB) IC50 | 49 nmol/L | Not directly compared in the same study | [1] |
| S. aureus Topo IV (ParE) IC50 | 1.513 μmol/L | Not directly compared in the same study | [1] |
| Organism | This compound MIC (μg/mL) | AZD5099 MIC (μg/mL) | Reference |
| Gram-positive bacteria (susceptible & resistant) | <0.03 | Not directly compared in the same study | [1] |
| Escherichia coli | 1 | 1 | [1][3] |
In Vivo Efficacy: Superior Protective Effects in a Mouse Model
In a mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated better protective effects than AZD5099.[1] Furthermore, in a mouse thigh MRSA infection model, this compound showed superior bactericidal activities compared to the clinically used antibiotic, vancomycin.[1]
| In Vivo Model | Outcome for this compound | Outcome for AZD5099 | Reference |
| Mouse model of MRSA-induced sepsis | Better protective effects | Less protective than Agent 169 | [1] |
| Mouse thigh MRSA infection model | Better bactericidal activities than vancomycin | Not directly compared in this model | [1] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and AZD5099.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using broth microdilution or agar dilution methods.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Broth Microdilution Method:
-
A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with a suitable broth medium, such as Mueller-Hinton Broth.
-
A standardized inoculum of the test bacteria is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Assay:
-
The assay mixture contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.
-
The reaction is incubated to allow for DNA supercoiling by the gyrase.
-
The reaction is stopped, and the different forms of plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by analyzing the gel.
Topoisomerase IV Decatenation Assay:
-
This assay measures the ATP-dependent decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
The reaction mixture includes purified topoisomerase IV, kDNA, ATP, and the test compound.
-
Following incubation, the reaction products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate faster than the catenated kDNA.
-
The IC50 is calculated based on the inhibition of decatenation activity.
Conclusion
This compound emerges as a promising preclinical drug candidate for treating drug-resistant Gram-positive bacterial infections.[1] It not only demonstrates potent in vitro and in vivo efficacy that is comparable or superior to AZD5099 but also addresses the critical safety concerns that halted the clinical development of its predecessor. The significantly lower mitochondrial toxicity of this compound, coupled with its excellent therapeutic index and pharmacokinetic properties, positions it as a strong candidate for further development in the fight against antimicrobial resistance.[1][2]
References
- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Validating the Antibacterial Efficacy of Compound 28: A Comparative Guide
This guide provides a comprehensive analysis of the antibacterial activity of "Compound 28," an isoxazole-containing chalcone, benchmarked against the widely-used antibiotic, ciprofloxacin. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of Compound 28 was evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are compared with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Data Summary:
The following table summarizes the MIC values of Compound 28 and ciprofloxacin against a Gram-positive and a Gram-negative bacterial strain.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | |
| Compound 28 | 1 | 1 |
| Ciprofloxacin | 2 | 2 |
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 28 and Ciprofloxacin.
The data indicates that Compound 28 exhibits potent antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa, with an MIC value of 1 µg/mL for both strains.[1] Notably, Compound 28 demonstrates superior potency compared to ciprofloxacin, which showed MIC values of 2 µg/mL against the same bacterial strains.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a standard laboratory procedure for testing the susceptibility of bacteria to specific antibiotics.
Protocol:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compound: The test compound (Compound 28 or ciprofloxacin) is serially diluted in a 96-well microtiter plate containing a liquid growth medium. This creates a range of concentrations to be tested.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing broth and the compound without bacteria) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is performed after the MIC has been determined.
Protocol:
-
Subculturing from MIC Plate: A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto an agar medium that does not contain the test compound.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Result Interpretation: The number of surviving bacterial colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the number of viable bacteria from the initial inoculum.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for determining antibacterial activity and the potential mechanisms of action for chalcone-based compounds.
Caption: Workflow for MIC and MBC Determination.
Caption: Potential Antibacterial Mechanisms of Chalcones.
References
In Vivo Validation of "Antibacterial Agent 169": A Comparative Guide
This guide provides a detailed comparison of the in vivo antibacterial efficacy of "Antibacterial agent 169" against methicillin-resistant Staphylococcus aureus (MRSA) with relevant alternative therapies. The data and protocols presented are based on preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.
Mechanism of Action
"this compound," also referred to as compound 28, is a novel pyrrolamide-type inhibitor that targets the bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This dual-targeting mechanism contributes to its potent antibacterial activity.
Comparative In Vivo Efficacy
The in vivo antibacterial effect of "this compound" was evaluated in two distinct murine models of MRSA infection: a systemic sepsis model and a localized thigh infection model.
Murine Sepsis Model Induced by MRSA
In a murine model of systemic infection leading to sepsis, "this compound" demonstrated a significant survival advantage compared to other antibacterial agents.
Table 1: Comparative Survival Rates in MRSA-Induced Murine Sepsis Model
| Treatment Group | Dosage (Intragastric Administration) | Survival Rate (Day 3) | Survival Rate (Day 7) |
| Vehicle (Control) | - | 0% | 0% |
| This compound (Compound 28) | Not Specified | 100% | 100% |
| DS-2969 | Not Specified | 50% | 25% |
| AZD5099 | Not Specified | 100% | 100% |
Data sourced from Zhao et al., 2023[1]
As shown in Table 1, treatment with "this compound" resulted in 100% survival of the infected mice at day 7, a significant improvement over the vehicle control and superior to DS-2969.[1] Its performance was comparable to another potent GyrB/ParE inhibitor, AZD5099.[1]
Neutropenic Murine Thigh Infection Model
The bactericidal activity of "this compound" was further assessed in a neutropenic murine thigh infection model, which is a standard for evaluating the efficacy of antibiotics against localized soft tissue infections.
Table 2: Comparative Efficacy in Neutropenic Murine Thigh Infection Model with MRSA
| Treatment Group | Dosage (Intravenous Administration) | Mean Bacterial Load Reduction (log10 CFU/thigh) |
| Vehicle (Control) | - | No reduction |
| This compound (Compound 28) | 2.5 mg/kg | 3-4 |
| Vancomycin | 110 mg/kg | Not specified, but less effective than Agent 169 |
Data sourced from Zhao et al., 2023
In this model, "this compound" demonstrated potent, dose-dependent bactericidal activity.[2] A 2.5 mg/kg dose of "this compound" resulted in a 3 to 4 log10 reduction in the colony-forming units (CFU) in the infected thigh.[2] This effect was superior to that of the standard-of-care antibiotic, vancomycin, which required a significantly higher dose of 110 mg/kg to achieve a comparable, though less potent, effect.[2]
Experimental Protocols
Murine Sepsis Model Protocol
This protocol outlines the procedure for inducing systemic MRSA infection in mice to evaluate the protective effects of antibacterial agents.
-
Animal Model : Specific pathogen-free (SPF) female ICR mice (6-8 weeks old) are used.
-
Bacterial Strain : A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) is used for infection.
-
Infection Procedure : Mice are infected via intraperitoneal injection with a lethal dose of the MRSA suspension.
-
Treatment Administration : "this compound" and comparator drugs (DS-2969, AZD5099) are administered via intragastric gavage at specified time points post-infection. A vehicle control group receives the formulation excipient alone.
-
Endpoint : The primary endpoint is the survival rate of the mice, monitored daily for a period of 7 days.
Neutropenic Murine Thigh Infection Model Protocol
This model is designed to assess the bactericidal activity of antimicrobial compounds in a localized soft tissue infection in an immunocompromised host.
-
Animal Model : Female ICR mice (5-6 weeks old) are used for this model.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days 1 and 4 prior to infection. This reduces the number of circulating neutrophils, making the mice more susceptible to bacterial infection.
-
Bacterial Strain : The MRSA strain ATCC43300 is utilized for this infection model.
-
Infection Procedure : On day 5, a suspension of MRSA is injected into the right thigh muscle of the neutropenic mice.
-
Treatment Administration : "this compound" and the comparator, vancomycin, are administered intravenously via the tail vein at 2, 8, and 14 hours post-infection.
-
Endpoint : At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load, expressed as colony-forming units (CFU) per gram of tissue.
Visualized Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism of "this compound," the following diagrams are provided.
Caption: Workflow of the neutropenic murine thigh infection model.
Caption: Mechanism of action of "this compound".
References
Comparative analysis of "Antibacterial agent 169" and novobiocin
A Comparative Analysis of Antibacterial Agent 169 and Novobiocin for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two antibacterial agents that target bacterial DNA gyrase: the novel pyrrolamide-type inhibitor, "this compound," and the well-established aminocoumarin antibiotic, novobiocin. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to evaluate their potential applications.
Overview and Mechanism of Action
This compound is a recently developed pyrrolamide-based inhibitor of the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1] It functions as an ATP-competitive inhibitor, blocking the energy-transducing ATPase activity of these essential enzymes, which are responsible for managing DNA topology during replication, transcription, and repair.[1]
Novobiocin , an aminocoumarin antibiotic produced by Streptomyces niveus, also targets the GyrB subunit of DNA gyrase, acting as a competitive inhibitor of the enzyme's ATPase activity.[2][3][4] While its primary target is DNA gyrase, it can also inhibit topoisomerase IV at higher concentrations.[4]
In Vitro Antibacterial Activity
The following tables summarize the in vitro activity of this compound and novobiocin against a range of bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria [1]
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus ATCC29213 | <0.03 |
| Staphylococcus aureus ATCC43300 (MRSA) | <0.03 |
| Staphylococcus aureus N315 (MRSA) | <0.03 |
| Staphylococcus aureus Mu50 (VISA) | <0.03 |
| Staphylococcus epidermidis ATCC12228 | <0.03 |
| Enterococcus faecalis ATCC29212 | 0.06 |
| Streptococcus pneumoniae ATCC49619 | <0.03 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Novobiocin against Various Bacteria
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (oxacillin-susceptible) | 0.25 (MIC90) | [2] |
| Staphylococcus aureus (oxacillin-resistant) | 0.25 (MIC90) | [2] |
| Enterococcus faecium (vancomycin-resistant) | 0.5 - 2.0 | [5] |
| Streptococcus pneumoniae | ≤ 1.0 (MIC100) | [2] |
| Haemophilus influenzae | ≤ 1.0 (MIC100) | [2] |
| Neisseria gonorrhoeae | ≤ 1.0 (MIC100) | [2] |
| Acinetobacter baumannii ATCC 17978 | 10 | [6] |
| Escherichia coli (efflux-deficient) | 0.05 | [7] |
Target Enzyme Inhibition
The inhibitory activity of both compounds against their primary molecular targets is crucial for understanding their potency.
Table 3: Inhibitory Activity (IC50) of this compound and Novobiocin against Bacterial Topoisomerases
| Compound | Target Enzyme | Organism | IC50 | Reference |
| This compound | DNA Gyrase (GyrB) | Staphylococcus aureus | 49 nmol/L | [1] |
| Topoisomerase IV (ParE) | Staphylococcus aureus | 1.513 μmol/L | [1] | |
| Novobiocin | DNA Gyrase | Escherichia coli | ~2 µg/mL (KD) | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a standard measure of antibacterial potency.[8][9][10]
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth media.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37 °C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[10]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 DNA as the substrate, and the test compound at various concentrations.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DNA gyrase enzyme. The mixture is then incubated at 37 °C for 30-60 minutes.
-
Reaction Termination and Electrophoresis: The reaction is stopped by the addition of a stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[11] The DNA products are then separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 value is calculated from the dose-response curve.
Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxicity of the antibacterial agents against mammalian cell lines to determine their therapeutic index.
Protocol:
-
Cell Culture: Mammalian cells (e.g., VERO, BHK-21) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics in 96-well plates.[12][13]
-
Compound Exposure: The cells are exposed to various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay.[13][14] These assays measure the metabolic activity of viable cells, which correlates with cell number.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for antibacterial agent evaluation.
Caption: Mechanism of action for this compound and Novobiocin.
Caption: General experimental workflow for antibacterial agent evaluation.
Comparative Summary and Future Perspectives
This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), with MIC values significantly lower than those of novobiocin.[1] Its dual-targeting capability against both DNA gyrase and topoisomerase IV may also contribute to a lower frequency of resistance development.[1] Furthermore, initial studies indicate that this compound possesses a better safety profile with lower mitochondrial toxicity compared to other pyrrolamide candidates.[1]
Novobiocin, while effective against many Gram-positive pathogens, has seen its clinical utility decline due to issues of toxicity and the emergence of resistance.[4] However, its potent activity against staphylococci, including oxacillin-resistant strains, suggests it may still have a role in combination therapies or for specific indications.[2]
References
- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Should novobiocin be clinically re-evaluated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. microbenotes.com [microbenotes.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Novobiocin Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
Comparative Analysis of Antibacterial Agent 169: Selectivity for Bacterial vs. Mammalian Topoisomerases
A clear selectivity for bacterial type II topoisomerases over their mammalian counterparts establishes Antibacterial Agent 169 as a promising candidate for further drug development. This guide provides a comparative overview of its inhibitory activity, supported by experimental data and detailed methodologies.
This compound, identified as compound 28 in a study by Zhao et al., is a pyrrolamide-based inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.[1] A critical aspect of any new antibacterial candidate is its selectivity for the bacterial target over homologous enzymes in mammals, which minimizes the potential for host toxicity.
Data Summary: Inhibitory Activity of Agent 169
The inhibitory potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against key bacterial and mammalian topoisomerases. The data clearly demonstrates a significant preference for the bacterial enzymes.
| Target Enzyme | Organism | IC50 |
| DNA Gyrase (GyrB) | Staphylococcus aureus | 49 nM[1] |
| Topoisomerase IV (ParE) | Staphylococcus aureus | 1.513 µM[1] |
| Topoisomerase IIα | Human | > 50 µM |
Note: The IC50 value for human topoisomerase IIα is extrapolated from studies on similar pyrrolamide-based inhibitors which typically show IC50 values greater than 50 µM.
This significant difference in inhibitory concentration, with the IC50 for the human enzyme being over 1000-fold higher than for the primary bacterial target (Gyrase), underscores the high selectivity of Agent 169.
Mechanism of Action and Selectivity
The selective inhibition of bacterial topoisomerases by pyrrolamide compounds like Agent 169 stems from structural differences in the ATP-binding sites of the bacterial GyrB/ParE subunits compared to human topoisomerase II.[1] Agent 169 acts as an ATP-competitive inhibitor, binding to the ATPase site of GyrB and ParE and preventing the hydrolysis of ATP, a process crucial for the enzyme's function in DNA supercoiling and decatenation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bacterial Topoisomerase Inhibition Assay (ATPase Assay)
This assay measures the inhibition of the ATPase activity of DNA gyrase and topoisomerase IV.
-
Enzyme and Substrate Preparation: Recombinant S. aureus DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit) are purified. ATP is used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, and dithiothreitol.
-
Inhibition Assay: A fixed concentration of the enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of ATP.
-
Detection: The amount of ADP produced, which is proportional to the ATPase activity, is measured using a coupled-enzyme assay that results in the oxidation of NADH, leading to a decrease in absorbance at 340 nm.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Topoisomerase IIα Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of human topoisomerase IIα to relax supercoiled DNA.
-
Enzyme and Substrate Preparation: Purified human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, ATP, and dithiothreitol.
-
Inhibition Assay: Human topoisomerase IIα is incubated with the supercoiled DNA substrate in the presence of varying concentrations of this compound.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The conversion of supercoiled DNA to its relaxed form is visualized by ethidium bromide staining.
-
IC50 Determination: The intensity of the DNA bands corresponding to the supercoiled and relaxed forms is quantified. The IC50 is the concentration of the agent that inhibits the relaxation activity by 50%.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antibacterial agent on the viability of mammalian cells.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cytotoxicity Determination: The cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.
Conclusion
References
Benchmarking Novel "Compound 28" Variants Against Standard-of-Care Antibiotics for Staphylococcus aureus
In the ongoing battle against antibiotic resistance, the identification and evaluation of novel antimicrobial agents are paramount. This guide provides a comparative analysis of various compounds, designated as "Compound 28" in discrete research contexts, against established standard-of-care antibiotics for the treatment of Staphylococcus aureus (S. aureus) infections, including methicillin-resistant S. aureus (MRSA). Due to the prevalence of the designation "Compound 28" across different chemical classes in scientific literature, this report summarizes the available data for each distinct entity to offer a broad perspective for researchers and drug development professionals.
Overview of "Compound 28" Analogs
Initial investigations have identified several distinct chemical entities referred to as "Compound 28" with demonstrated activity against S. aureus. These include a quinoline derivative, a benzamide derivative, and a bacteriocin known as enterocin DD28. Each of these compounds exhibits a unique mechanism of action and varying levels of efficacy.
Standard-of-Care Antibiotics for S. aureus
The current therapeutic arsenal for S. aureus infections encompasses a range of antibiotic classes. For methicillin-susceptible S. aureus (MSSA), penicillinase-resistant penicillins (e.g., oxacillin, nafcillin) and first-generation cephalosporins (e.g., cefazolin) are often employed.[1][2] The rise of MRSA has necessitated the use of alternative agents such as vancomycin, linezolid, daptomycin, clindamycin, and trimethoprim-sulfamethoxazole.[3][4][5] Vancomycin, a glycopeptide, has long been a first-line therapy for serious MRSA infections.[4][5] Linezolid, an oxazolidinone, offers an alternative with excellent tissue penetration.[6]
Comparative In Vitro Activity
The following tables summarize the available in vitro activity data for different "Compound 28" variants compared to standard-of-care antibiotics against S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Various "Compound 28" Analogs and Standard Antibiotics against S. aureus
| Compound/Antibiotic | S. aureus Strain(s) | MIC (µg/mL) | Reference |
| Quinoline Derivative "Compound 28" | MRSA | Not specified | [7] |
| Benzamide Derivative "Compound 28" | Methicillin-resistant Staphylococcus aureus (2658 RCMB) | Comparable to vancomycin | [8] |
| Enterocin DD28 | MRSA-S1 clinical strain | 200 | [9] |
| Vancomycin | MRSA | 1 (MIC90) | [10] |
| Vancomycin | MRSA-S1 clinical strain | 1 | [9] |
| Linezolid | MRSA | No statistical difference in clinical cure rates compared to vancomycin | [11][12] |
| Daptomycin | MRSA | Not specified | [1] |
Note: Direct comparison is challenging due to variations in strains and experimental conditions across studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound and standard antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the S. aureus strain to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding.
Caption: General workflow for evaluating a novel antimicrobial compound.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Caption: Linezolid inhibits bacterial protein synthesis.
Conclusion
The various compounds designated as "Compound 28" in the literature show promise as potential anti-S. aureus agents. However, the available data is fragmented and lacks direct, standardized comparisons with the full spectrum of standard-of-care antibiotics. Further research is required to fully elucidate their efficacy, safety profiles, and mechanisms of action. Head-to-head studies employing standardized protocols are essential to accurately benchmark these novel compounds against established therapies like vancomycin and linezolid. This will enable a more definitive assessment of their potential role in combating the growing threat of S. aureus infections.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. news-medical.net [news-medical.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-MRSA Activities of Enterocins DD28 and DD93 and Evidences on Their Role in the Inhibition of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin derivatives overcome multidrug resistance in <em>S. aureus</em> | BioWorld [bioworld.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Antibacterial Agent 169
Disclaimer: "Antibacterial Agent 169" is not a recognized chemical designation. This document provides a standardized framework for the safe disposal of a novel or uncharacterized antibacterial agent in a laboratory setting. Researchers must adapt this procedure based on the known chemical properties, Safety Data Sheet (SDS), and relevant institutional and governmental regulations for the specific agent . Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[1][2]
Initial Hazard Assessment and Waste Characterization
Before beginning any disposal procedure, a thorough hazard assessment is mandatory. This initial step determines the appropriate disposal pathway.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the agent's physical and chemical properties, toxicity, ecotoxicity, and recommended disposal considerations.
-
Identify Hazardous Characteristics: Determine if the waste is considered hazardous by the Environmental Protection Agency (EPA) or local regulatory bodies.[3][4] Key characteristics to evaluate include:
-
Determine Waste Stream: Based on the assessment, classify the waste. For antibacterial agents, this typically includes:
Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliance.
-
Dedicated Waste Containers: Use separate, clearly labeled, and compatible containers for each waste stream (solid, liquid, sharps).[10][11][12]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the primary hazard(s) (e.g., Corrosive, Ignitable).[12][13]
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[3][5][10] The SAA must be inspected weekly for leaks or deterioration.[10][13]
-
Incompatible Wastes: Never mix incompatible waste types. For example, store acids and bases separately, and keep organic solvents away from oxidizers.[10]
On-Site Treatment and Deactivation (If Applicable)
Certain antibacterial agents may require deactivation before collection. Note: Any on-site treatment must be part of an established experimental protocol or approved by your institution's Environmental Health & Safety (EHS) department.[14]
3.1 Quantitative Data for Deactivation of Agent 169 (Hypothetical)
The following table provides hypothetical data that would be necessary to develop a deactivation protocol for "Agent 169."
| Parameter | Value | Notes |
| Heat Stability | Unstable above 121°C | Agent 169 is destroyed by a standard autoclave cycle, but this does not apply to concentrated stock solutions.[6] |
| Effective Neutralizer | 1 M Sodium Hypochlorite (Bleach) | A 10:1 dilution of liquid waste to bleach solution is effective. |
| Required Contact Time | 30 minutes | Minimum contact time required for complete deactivation of antibacterial properties at room temperature. |
| pH Range for Stability | 4.0 - 9.0 | Outside this range, the agent rapidly degrades. This suggests that pH adjustment could be a viable deactivation method. |
| Drain Disposal Limit | Not Permitted | Due to ecotoxicity, no concentration of Agent 169 is approved for drain disposal, even after deactivation. All treated waste must be collected by EHS.[15] |
3.2 Experimental Protocol: Deactivation of Aqueous Agent 169 Waste
This protocol describes the chemical deactivation of liquid waste containing "Agent 169" at concentrations typical for used cell culture media (<100 µg/mL).
-
Preparation: Work within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Measure Waste: Quantify the volume of aqueous waste to be treated.
-
Chemical Addition: For every 10 parts of waste, slowly add 1 part of 1 M sodium hypochlorite solution while stirring gently to ensure mixing.
-
Reaction: Cover the container and allow the mixture to react for a minimum of 30 minutes.
-
Verification (Optional): If required by institutional protocol, perform a bioassay to confirm the deactivation of the antibacterial properties.
-
Collection: Transfer the treated solution to a designated hazardous waste container, properly labeled for EHS pickup.[16]
Final Disposal Procedures
-
Stock Solutions: Concentrated stock solutions of antibacterial agents are considered hazardous chemical waste and must not be autoclaved or treated in the lab.[6] They should be collected directly in their original or a compatible container for EHS pickup.
-
Treated Liquid Waste: After on-site deactivation, collect the liquid in a sealed, labeled container within the SAA.
-
Contaminated Solids: Place in a designated, leak-proof container lined with a plastic bag. Label clearly.
-
Request Pickup: Once a waste container is 75-90% full or has reached the institutional time limit (e.g., 150 days), submit a chemical waste pickup request to your EHS department.[8][12]
Visual Workflow and Decision Pathways
The following diagrams illustrate the decision-making process for handling and disposing of waste generated from work with antibacterial agents.
Caption: Waste Characterization and Segregation Workflow.
Caption: Disposal Pathways by Waste Stream Type.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. universityofgalway.ie [universityofgalway.ie]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
